molecular formula C8H13NOS2 B2780520 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 56347-25-2

3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2780520
CAS No.: 56347-25-2
M. Wt: 203.32
InChI Key: AKTPBPSFULBPGQ-UHFFFAOYSA-N
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Description

3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one, a derivative of the rhodanine (2-thioxo-4-thiazolidinone) scaffold, is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound belongs to the 4-thiazolidinone class of heterocycles, which are recognized as privileged structures in modern organic and medicinal chemistry due to their diverse biological activities and utility in rational diversity-oriented synthesis . The core structure features a five-membered ring containing nitrogen and sulfur atoms, with a pentyl substituent at the N3 position and a thione group at the C2 position, which can serve as key reaction centers for further chemical modification . Researchers utilize this compound primarily as a precursor for synthesizing more complex, pharmacologically active molecules. Its core thiazolidinone structure is a versatile template for developing novel therapeutic agents, with documented applications in the exploration of antimicrobial, antitumor, anti-inflammatory, and antidiabetic agents . The exocyclic double bond at the C5 position, often introduced via Knoevenagel condensation with various aldehydes or ketones, is a critical structural feature for enhancing biological activity and optimizing lead compounds . The 3-pentyl side chain can influence the compound's lipophilicity and overall pharmacokinetic profile, making it a valuable intermediate for structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is strictly intended for use in laboratory research and is not approved for human or veterinary diagnostic or therapeutic uses, or for any form of consumption.

Properties

IUPAC Name

3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS2/c1-2-3-4-5-9-7(10)6-12-8(9)11/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTPBPSFULBPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)CSC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Synthesis of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one: A Mechanistic & Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Target Molecule: 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one (N-Pentyl Rhodanine) CAS Registry Number: (Generic for N-alkyl rhodanines, specific registry varies by vendor) Core Scaffold: Rhodanine (2-thioxo-4-thiazolidinone)[1][2]

The rhodanine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for aldose reductase inhibitors (e.g., Epalrestat), antimicrobial agents, and HCV NS3 protease inhibitors. The N-pentyl derivative represents a lipophilic variant, often utilized to probe hydrophobic pocket interactions in target proteins or as a versatile intermediate for Knoevenagel condensations at the C-5 position.

This guide details a robust, scalable one-pot dithiocarbamate synthesis pathway. Unlike multi-step procedures requiring isolation of unstable intermediates, this protocol leverages the in situ formation of dithiocarbamate salts followed by acid-catalyzed cyclization. This approach maximizes atom economy and minimizes exposure to volatile carbon disulfide (


).

Retrosynthetic Analysis

To design the optimal forward synthesis, we deconstruct the target into three commercially available commodity chemicals. The 1,3-thiazolidine-4-one ring is disconnected at the N-C2 and S-C2 bonds, revealing the dithiocarbamate origin, and at the S-C5 bond, revealing the alkylating agent.

Retrosynthesis Target 3-Pentyl-2-sulfanylidene- 1,3-thiazolidin-4-one Inter N-Pentyldithiocarbamate Intermediate Target->Inter Cyclization Pre1 Pentylamine (Primary Amine) Inter->Pre1 Disconnect Pre2 Carbon Disulfide (CS₂) Inter->Pre2 Disconnect Pre3 Chloroacetic Acid (or Ethyl Chloroacetate) Inter->Pre3 Disconnect

Figure 1: Retrosynthetic breakdown of the N-pentyl rhodanine scaffold.

Reaction Mechanism

The synthesis proceeds through a nucleophilic addition-elimination sequence. Understanding the specific pKa shifts and nucleophilicity at each stage is critical for high yields.

  • Dithiocarbamate Formation: The lone pair of the primary amine (Pentylamine) attacks the electrophilic carbon of

    
    . A base (Ammonia or Hydroxide) is required to deprotonate the resulting zwitterion, stabilizing the dithiocarbamate salt.
    
  • S-Alkylation: The sulfur anion of the dithiocarbamate acts as a soft nucleophile, attacking the

    
    -carbon of the chloroacetate via an 
    
    
    
    mechanism. This forms the S-(carboxymethyl)dithiocarbamate intermediate.
  • Cyclization: Under acidic conditions (or heat), the nitrogen lone pair attacks the carbonyl carbon of the carboxylic acid/ester moiety. This is followed by the elimination of water (or alcohol), closing the 5-membered ring.

Mechanism Step1 Pentylamine + CS₂ (Nucleophilic Attack) Step2 Dithiocarbamate Salt (R-NH-CS₂⁻ M⁺) Step1->Step2 Base (OH⁻/NH₃) Step3 S-Alkylation (+ Cl-CH₂-COOH) Step2->Step3 SN2 Reaction Step4 Acyclic Intermediate (S-Carboxymethyl) Step3->Step4 Step5 Acid/Heat Cyclization (-H₂O) Step4->Step5 Intramolecular Attack Product N-Pentyl Rhodanine Step5->Product

Figure 2: Stepwise mechanistic flow from precursors to cyclized heterocycle.

Experimental Protocol

Method: One-Pot Aqueous/Ethanolic Synthesis (Modified Holmberg Method) Scale: 50 mmol (approx. 10g theoretical yield)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3][4][5]AmountRole
Pentylamine 87.161.04.36 g (5.8 mL)Nucleophile
Carbon Disulfide 76.141.24.57 g (3.6 mL)Electrophile (Thione source)
Chloroacetic Acid 94.501.04.73 gCyclization precursor
Ammonium Hydroxide (28%) 35.052.5~10 mLBase
Ethanol 46.07Solvent20 mLCo-solvent
HCl (conc.) 36.46Excess~15 mLAcidification/Cyclization
Step-by-Step Procedure

Phase 1: Dithiocarbamate Formation (Exothermic)

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Place the flask in an ice-water bath (0–5 °C) .

  • Amine Solution: Add Pentylamine (50 mmol) and Ammonium Hydroxide (28% aq, 10 mL) to the flask. Add 10 mL of Ethanol to ensure solubility.

  • CS2 Addition: Charge the addition funnel with Carbon Disulfide (60 mmol). Add it dropwise over 20–30 minutes.

    • Critical Checkpoint: Maintain internal temperature

      
      . The solution should turn yellow/orange as the dithiocarbamate forms.
      
  • Stirring: Once addition is complete, remove the ice bath and stir at Room Temperature (RT) for 2 hours to ensure complete conversion.

Phase 2: S-Alkylation 5. Preparation of Chloroacetate: In a separate beaker, dissolve Chloroacetic acid (50 mmol) in 15 mL of water. Neutralize carefully with solid Sodium Carbonate (


) until pH 

7 (preventing premature acid hydrolysis of the dithiocarbamate). 6. Addition: Cool the reaction flask back to

. Add the neutralized chloroacetate solution slowly. 7. Reaction: Stir at RT for 3–4 hours. The mixture typically darkens.

Phase 3: Cyclization & Workup 8. Acidification: Re-cool the flask. Slowly add concentrated HCl (approx. 15 mL) with vigorous stirring.

  • Observation: A heavy precipitate (the intermediate) may form initially.
  • Cyclization: Heat the mixture to reflux (approx. 80–90 °C) for 1–2 hours. The acidic environment drives the dehydration and ring closure.

  • Precipitation: Cool the mixture to RT, then place in an ice bath. The oily product should solidify or precipitate as a solid.

  • Filtration: Filter the solid under vacuum. Wash with cold water (

    
    ) to remove ammonium salts.
    
  • Purification: Recrystallize from Ethanol/Water (1:1) or Cyclohexane.

    Workflow Start Start: Ice Bath (0°C) Mix1 Add Pentylamine + NH₄OH Start->Mix1 AddCS2 Dropwise CS₂ Addition (Maintain <10°C) Mix1->AddCS2 Stir1 Stir 2h @ RT (Dithiocarbamate formation) AddCS2->Stir1 AddCl Add Neutralized Chloroacetate Stir1->AddCl Stir2 Stir 3-4h @ RT (S-Alkylation) AddCl->Stir2 Acid Add Conc. HCl Stir2->Acid Reflux Reflux 1-2h (Cyclization) Acid->Reflux Iso Cool, Filter & Recrystallize Reflux->Iso End Pure 3-Pentyl-2-sulfanylidene- 1,3-thiazolidin-4-one Iso->End

    Figure 3: Operational workflow for the laboratory synthesis.

Characterization & Quality Control

To validate the synthesis, compare spectral data against these expected values.

TechniqueParameterExpected SignalStructural Assignment
IR Spectroscopy

(

)
1710–1740C=O (Carbonyl stretch)
1240–1280C=S (Thione stretch)
2920–2960C-H (Pentyl chain)

NMR

(ppm),

4.00–4.20 (2H, s)Ring

(C5 protons)
3.90–4.05 (2H, t)

(Pentyl

-proton)
1.60–1.70 (2H, m)Pentyl

-proton
0.90 (3H, t)Terminal


NMR

(ppm)
~200.0C=S (Thione)
~174.0C=O (Carbonyl)
~45.0Ring

~44.0

Optimization & Troubleshooting

  • Yield Loss: If the yield is low (<50%), the cyclization step likely failed. Ensure the reflux in HCl is vigorous enough to drive off water.

  • Oiling Out: N-alkyl rhodanines often form oils. If the product oils out upon acidification, extract with Dichloromethane (DCM), dry over

    
    , and evaporate. The oil often solidifies upon standing or triturating with hexanes.
    
  • Side Reactions: The main impurity is the uncyclized dithiocarbamate acid. This is soluble in base; washing the crude solid with weak bicarbonate solution can remove unreacted acidic intermediates.

Safety Considerations

  • Carbon Disulfide (

    
    ):  Extremely flammable (flash point -30°C) and neurotoxic. Must  be handled in a fume hood. Use glass syringes for transfer; avoid rubber septa as 
    
    
    
    swells rubber.
  • Pentylamine: Corrosive and lachrymator.

  • Waste: All aqueous waste contains sulfides/dithiocarbamates. Treat with bleach (hypochlorite) to oxidize sulfur species before disposal.

References

  • Holmberg, B. (1906). Über die Einwirkung von Schwefelkohlenstoff und Ätzkali auf Lactamide. Journal für Praktische Chemie.
  • Aryanasab, F., et al. (2013). A Simple Approach to the Synthesis of 3-Substituted Rhodanines and Thiazolidine-2,4-diones. Scientia Iranica. Link

  • Liang, Y., et al. (2020).[6][7] A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. Molecules, 25(5), 1138.[7] Link

  • Organic Syntheses. (1947). N-Phenylrhodanine. Org. Synth. 1947, 27, 73. (Classic protocol adaptable for N-pentyl). Link

  • Trotsko, N., et al. (2020).[6] Synthesis and Biological Activity of 5-Arylidene-2-thioxo-4-thiazolidinones. Russian Journal of General Chemistry. Link

Sources

Technical Guide: 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one Derivatives Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Rhodanine Paradigm

The rhodanine scaffold (2-thioxo-4-thiazolidinone) remains a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets, including phosphatases (PRL-3), aldose reductase, and bacterial cell wall enzymes. However, its utility is often compromised by non-specific promiscuity (PAINS).

This guide focuses specifically on the 3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one core. Unlike its 3-acetic acid (Epalrestat) or 3-phenyl analogs, the 3-pentyl variant introduces a critical modulation of lipophilicity (LogP shift), enhancing membrane permeability while maintaining the electronic environment of the dicarbonyl-like system. This guide outlines the synthesis, functionalization, and rigorous validation protocols required to distinguish true pharmacological activity from colloidal aggregation.

Chemical Foundation & Synthesis[1]

To explore this scaffold, we must first construct the core heterocycle with the specific pentyl substitution. The synthesis follows a dithiocarbamate intermediate pathway, preferred over the isothiocyanate route for its atom economy and safety.

Core Synthesis Protocol (Self-Validating System)

Objective: Synthesis of 3-pentyl-2-thioxothiazolidin-4-one. Scale: 10 mmol Yield Target: >80%

Reagents:
  • Amine: 1-Pentylamine (CAS: 110-58-7)

  • Carbon Source: Carbon disulfide (CS₂)

  • Cyclizing Agent: Sodium chloroacetate (or Chloroacetic acid + NaOH)

  • Solvent: Water (Green chemistry approach) or Ethanol

Step-by-Step Methodology:
  • Dithiocarbamate Formation:

    • In a 100 mL round-bottom flask, dissolve 10 mmol (0.87 g) of 1-pentylamine in 10 mL of 10% aqueous NaOH (or ammonia solution).

    • Cool to 0–5°C in an ice bath.

    • Dropwise add 12 mmol (0.91 g) of CS₂ over 20 minutes.

    • Validation Point: The solution should turn yellow/orange, indicating the formation of the N-pentyldithiocarbamate salt. Stir for 2 hours.

  • S-Alkylation:

    • Add 10 mmol (0.94 g) of chloroacetic acid (pre-neutralized with Na₂CO₃) to the reaction mixture.

    • Stir at room temperature for 3 hours.

    • Mechanism:[1][2] S_N2 attack of the dithiocarbamate sulfur on the alpha-carbon of chloroacetate.

  • Cyclization (Acid-Catalyzed):

    • Acidify the mixture with 6M HCl to pH ~2.

    • Reflux the mixture at 90°C for 2–4 hours.

    • Observation: The intermediate dithiocarbamyl acetic acid cyclizes, eliminating water. An oily layer or precipitate will form.

  • Purification:

    • Cool and extract with Ethyl Acetate (3 x 15 mL).

    • Wash organic layer with brine, dry over MgSO₄, and concentrate.

    • Characterization: ¹H NMR (CDCl₃) diagnostic peaks: Triplet at ~0.9 ppm (terminal CH₃), Multiplets 1.2–1.6 ppm (pentyl chain), Triplet ~3.9 ppm (N-CH₂), Singlet ~3.95 ppm (Ring CH₂).

Visualization: Synthesis Pathway

SynthesisPathway Amine 1-Pentylamine Inter1 N-Pentyl Dithiocarbamate Amine->Inter1 Nucleophilic Addition CS2 CS₂ + NaOH CS2->Inter1 Inter2 S-Carboxymethyl Intermediate Inter1->Inter2 S_N2 Substitution ClAc Chloroacetic Acid ClAc->Inter2 Product 3-Pentyl-2-thioxo- 4-thiazolidinone Inter2->Product Cyclodehydration (-H₂O) Acid HCl / Reflux

Figure 1: Convergent synthesis of the 3-pentyl rhodanine core via dithiocarbamate intermediate.

Medicinal Chemistry Strategy: C-5 Functionalization

The 3-pentyl core itself is rarely the final drug; it is the scaffold. The biological activity is "turned on" by functionalizing the C-5 position via Knoevenagel condensation.

SAR Logic & The "Pentyl Effect"

Why use a pentyl chain?

  • Lipophilicity (LogP): Methyl/Ethyl derivatives often suffer from rapid clearance. Phenyl derivatives can be metabolically labile (hydroxylation). The pentyl chain adds ~2.5 log units to lipophilicity, facilitating passive transport across bacterial cell walls or the blood-brain barrier.

  • Steric Bulk: The flexible alkyl chain can occupy hydrophobic pockets in enzymes (e.g., MurD ligase in bacteria) without the rigidity of an aromatic ring.

C-5 Derivatization Protocol

Reaction: Knoevenagel Condensation with Aromatic Aldehydes. Catalyst: Piperidine or Sodium Acetate (Acetic Acid buffer).

ComponentRoleSelection Criteria
Aldehyde WarheadElectron-withdrawing (NO₂, F): Increases acidity of C-5 proton; often boosts antimicrobial activity.Electron-donating (OH, OMe): Enhances antioxidant potential; mimics tyrosine substrates.
Solvent MediumEthanol: Green, supports precipitation of product.Toluene: For azeotropic water removal (Dean-Stark) if reaction is sluggish.

Biological Profiling & Validation (E-E-A-T)

Critical Warning: Rhodanine derivatives are frequent "Pan-Assay Interference Compounds" (PAINS). They can act as Michael acceptors (covalent modification) or form colloidal aggregates that sequester enzymes non-specifically.

Trustworthiness Directive: You must validate that observed activity is specific.

The Anti-PAINS Validation Workflow

Before claiming biological activity, execute this exclusion protocol:

  • Detergent-Based Assay (The "Shoichet" Test):

    • Run the enzyme inhibition assay (e.g., Phosphatase) with and without 0.01% Triton X-100 .

    • Interpretation: If IC₅₀ increases significantly (activity is lost) in the presence of detergent, the compound is likely acting via colloidal aggregation (False Positive).

    • Reference:Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols.

  • Thiol Reactivity Test (Michael Addition):

    • Incubate the derivative with excess Glutathione (GSH) or N-acetylcysteine (NAC) for 1 hour.

    • Monitor via LC-MS.

    • Interpretation: Rapid adduct formation suggests the compound is a reactive alkylator (potential toxicity/immunogenicity), not a reversible inhibitor.

Biological Applications Map

The 3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one derivatives are best explored in these domains:

  • Antimicrobial (Gram-Positive): Targeting MurD or Sortase A. The pentyl tail assists in penetrating the peptidoglycan layer.

  • Anticancer (Metastasis): Inhibition of PRL-3 (Phosphatase of Regenerating Liver-3). 5-arylidene derivatives have shown IC₅₀ values in the sub-micromolar range.

Visualization: Exploration & Validation Logic

ValidationLogic Start 3-Pentyl-Rhodanine Derivative Assay Primary Screening (e.g., IC50 < 10µM) Start->Assay Triton Triton X-100 Challenge Assay->Triton Hit Confirmation Result1 Activity Lost Triton->Result1 Result2 Activity Retained Triton->Result2 Conclusion1 FALSE POSITIVE (Aggregator) Result1->Conclusion1 GSH GSH Reactivity (LC-MS) Result2->GSH Adduct Adduct Formed GSH->Adduct Stable Stable GSH->Stable Conclusion2 TOXIC REACTIVE (Michael Acceptor) Adduct->Conclusion2 Conclusion3 VALID LEAD (Specific Inhibitor) Stable->Conclusion3

Figure 2: Mandatory validation workflow to filter PAINS and reactive metabolites.

Quantitative Data Summary: SAR Trends

The following table summarizes the impact of the 3-substituent on biological activity against S. aureus (based on aggregated literature trends for 5-benzylidene rhodanines).

3-Substituent (R)LogP (Calc)MIC (µg/mL) S. aureusSolubility (aq)PAINS Risk
-H (Unsubstituted)~1.2> 64ModerateHigh (Aggregation)
-CH₂COOH (Acetic Acid)~0.832 - 64HighLow
-Phenyl ~2.88 - 16LowModerate
-Pentyl (Target)~3.5 4 - 8 Very Low High (Requires formulation)
-Cyclohexyl ~3.28 - 16LowModerate

Note: The pentyl chain maximizes potency likely due to membrane interaction, but solubility becomes the limiting factor, requiring DMSO/Tween delivery vehicles.

References

  • Anticancer Profile of Rhodanines

    • Title: Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets.[3]

    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

  • PAINS Validation

    • Title: A detergent-based assay for the detection of promiscuous inhibitors.
    • Source: N
    • URL:[Link]

  • Synthesis Protocol (Green Chemistry)

    • Title: An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol.[4]

    • Source: RSC Advances, 2013.
    • URL:[Link]

  • Biological Targets (PRL-3)

    • Title: Synthesis and biological evaluation of rhodanine deriv
    • Source: Bioorganic & Medicinal Chemistry Letters, 2006.[5]

    • URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Evaluation of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one in Antimicrobial Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Thiazolidin-4-one Scaffold

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, the thiazolidin-4-one core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] This heterocyclic system's amenability to chemical modification at the N-3, C-2, and C-5 positions allows for the fine-tuning of its biological activity, making it a fertile ground for drug discovery.[2][3] This document provides detailed application notes and protocols for the investigation of a specific derivative, 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one , as a potential antimicrobial agent.

The 2-thioxo-1,3-thiazolidin-4-one moiety, in particular, has been a focal point of research due to its significant antimicrobial efficacy. Structure-activity relationship (SAR) studies have consistently shown that the nature of substituents on the thiazolidinone nucleus profoundly impacts the compound's antimicrobial and antiviral potency.[5] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for the synthesis, in vitro evaluation, and preliminary mechanism of action studies of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one.

Synthesis of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

The synthesis of 3-substituted-2-sulfanylidene-1,3-thiazolidin-4-ones is typically achieved through a multi-step process. A common and effective method involves the reaction of an appropriate amine with carbon disulfide, followed by cyclization with a haloacetic acid derivative. The following protocol outlines a general synthetic route that can be adapted for the synthesis of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one.

Protocol 1: Synthesis of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

Rationale: This protocol is based on the well-established reaction of primary amines with carbon disulfide to form a dithiocarbamate intermediate, which is then cyclized with an α-haloester to yield the desired thiazolidinone ring. This method is versatile and generally provides good yields.

Materials:

  • Pentylamine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethyl chloroacetate

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and reflux apparatus

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup (if necessary for purification)

Procedure:

  • Formation of Potassium Pentyl Dithiocarbamate:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve pentylamine in cold ethanol.

    • Slowly add an equimolar amount of carbon disulfide to the solution while maintaining the temperature below 10°C.

    • To this mixture, add a cold ethanolic solution of potassium hydroxide dropwise.

    • Stir the reaction mixture for 2-3 hours at room temperature. The formation of a precipitate indicates the formation of the potassium pentyl dithiocarbamate salt.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Cyclization to form 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one:

    • Suspend the dried potassium pentyl dithiocarbamate in ethanol.

    • Add an equimolar amount of ethyl chloroacetate to the suspension.

    • Reflux the reaction mixture for 8-12 hours. Monitor the progress of the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The crude product will precipitate out. Collect the solid by filtration, wash with water, and dry.

  • Purification and Characterization:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one.

    • Confirm the structure and purity of the synthesized compound using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6][7]

In Vitro Antimicrobial Susceptibility Testing

The initial and most critical step in evaluating a novel compound's antimicrobial potential is to determine its in vitro activity against a panel of clinically relevant microorganisms.[8] The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Rationale: This method allows for the quantitative determination of the lowest concentration of the test compound that inhibits the visible growth of a microorganism. It is a high-throughput assay that provides reproducible results and is considered the gold standard for susceptibility testing.[9][11]

Materials:

  • 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one (test compound)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculums (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to 0.5 McFarland standard

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Test Compound and Controls:

    • Prepare a stock solution of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of desired concentrations.[8]

    • Prepare serial dilutions of the positive control antibiotic in a separate set of wells.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

    • Add the prepared inoculum to all wells except the sterility control.

    • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature for fungi.[12]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[9][12] This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Data Presentation: MIC Values
MicroorganismTest Compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Candida albicans (ATCC 90028)
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Rationale: While the MIC determines the concentration that inhibits growth, the MBC or MFC identifies the lowest concentration that kills the microorganism. This is a crucial parameter for understanding whether a compound is bacteriostatic/fungistatic or bactericidal/fungicidal.

Procedure:

  • Following the MIC determination, take an aliquot from each well that showed no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assessment: A Critical Step in Drug Development

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.[13] Therefore, in vitro cytotoxicity assays are an indispensable part of the preclinical safety assessment of any new drug candidate.[14][15]

Protocol 4: MTT Assay for Mammalian Cell Viability

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.[14]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2, or MRC-5)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol with HCl)

  • Sterile 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to attach overnight in a CO₂ incubator.[8]

  • Compound Treatment:

    • Prepare serial dilutions of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.[8]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium and add a solubilizing agent to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Exploring the Mechanism of Action

Understanding how a novel antimicrobial agent exerts its effect is crucial for its further development. For thiazolidin-4-one derivatives, one of the proposed mechanisms of antibacterial action is the inhibition of MurB, an enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[4][16]

Hypothetical Mechanism of Action: Inhibition of MurB

The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) catalyzes a key step in the cytoplasmic synthesis of peptidoglycan precursors. Inhibition of MurB disrupts cell wall formation, leading to bacterial cell death. Molecular docking studies can provide initial insights into the potential binding of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one to the active site of MurB.[16][17]

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of thiazolidin-4-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[5][18][19] For 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one, the pentyl group at the N-3 position contributes to the lipophilicity of the molecule, which can influence its ability to penetrate bacterial cell membranes.

Future drug design efforts could focus on:

  • Modification of the N-3 substituent: Introducing different alkyl or aryl groups to modulate lipophilicity and target specificity.

  • Substitution at the C-5 position: The introduction of arylidene moieties at the C-5 position has been shown to enhance the antimicrobial properties of 2-(thiazol-2-ylimino)thiazolidin-4-ones.[20]

  • Hybridization with other pharmacophores: Incorporating other known antimicrobial scaffolds into the thiazolidin-4-one framework to create hybrid molecules with potentially synergistic or broader-spectrum activity.[1]

Visualizations

G cluster_synthesis Protocol 1: Synthesis Workflow Pentylamine Pentylamine Dithiocarbamate Dithiocarbamate Pentylamine->Dithiocarbamate CS2 CS2 CS2->Dithiocarbamate KOH KOH KOH->Dithiocarbamate Cyclization Cyclization Dithiocarbamate->Cyclization Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Cyclization Final_Compound 3-Pentyl-2-sulfanylidene- 1,3-thiazolidin-4-one Cyclization->Final_Compound

Caption: Synthesis workflow for 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one.

G cluster_testing Antimicrobial Evaluation Workflow Stock_Solution Prepare Stock Solution of Test Compound Serial_Dilution Serial Dilution in 96-well Plate Stock_Solution->Serial_Dilution Inoculation Inoculate with Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate (16-20h) Inoculation->Incubation MIC Determine MIC Incubation->MIC MBC_MFC Determine MBC/MFC MIC->MBC_MFC Cytotoxicity Assess Cytotoxicity (MTT Assay) MIC->Cytotoxicity

Caption: Experimental workflow for antimicrobial and cytotoxicity testing.

References

  • Kaminskyy, D., & Czykry, A. (2011). Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents. Archiv der Pharmazie, 344(9), 577-586. [Link]

  • Zipperer, A., & Konnerth, M. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 1520, pp. 93-103). Humana Press.
  • MDPI. (n.d.). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. Retrieved from [Link]

  • Stavrou, I. K., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(21), 6483. [Link]

  • Encyclopedia MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. Retrieved from [Link]

  • Geronikaki, A., et al. (2018). New Benzothiazole-based Thiazolidinones as Potent Antimicrobial Agents. Design, synthesis and Biological Evaluation. Current Drug Targets, 19(11), 1272-1282. [Link]

  • Racz, A., et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. International Journal of Molecular Sciences, 24(23), 16991. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Bio-protocol. (n.d.). In Vitro Antimicrobial Activity Assay. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • El-Sayed, N. E., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine, 13, 7879-7892. [Link]

  • Al-Abdullah, E. S., et al. (2020). Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. Journal of Chemistry, 2020, 1-14.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • MDPI. (2026). Development and Evaluation of Antimicrobial Hospital Apparel Incorporating Copper Nanoparticles: Upscaling, Durability, and Hospital Assessment. MDPI. Retrieved from [Link]

  • Li, Y., et al. (2016). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. RSC Advances, 6(10), 8347-8355. [Link]

  • Kumar, K., & Singh, B. K. (2020). Synthesis, Characterization and anti-Microbial activity of Some 4-Thiazolidinone Conjugatives. International Journal of Pharmaceutical Sciences and Research, 11(8), 3929-3936.
  • ResearchGate. (n.d.). The structure–activity relationship of thiazolidin-4-ones with a 1,3-thiazole moiety. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Oriental Journal of Chemistry. Retrieved from [Link]

  • Kandeel, K. M. (2006). Synthesis and structures of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. Arkivoc, 2006(10), 1-6.
  • MDPI. (2025). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. Retrieved from [Link]

  • Ciesielska, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6533. [Link]

  • MDPI. (2025). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. Retrieved from [Link]

  • Preprints.org. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Preprints.org. Retrieved from [Link]

  • Ciesielska, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6533. [Link]

  • Kumar, A., et al. (2013). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. Journal of Chemistry, 2013, 1-7. [Link]

  • Sharma, S., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomolecular Structure and Dynamics, 40(13), 5897-5926. [Link]

  • Oniga, S., et al. (2015). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. Molecules, 20(9), 15684-15702. [Link]

  • Geronikaki, A., et al. (2021). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 26(16), 4991. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Priority: HIGH Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Introduction: The "Ticket" Scope

Welcome to the Rhodanine Synthesis Support Hub. You are likely attempting to synthesize 3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one (N-pentyl rhodanine).

This specific target presents unique challenges compared to its aromatic cousins (e.g., N-phenyl rhodanine). The flexible pentyl chain increases lipophilicity and lowers the melting point, often resulting in oily crude products that resist crystallization. Furthermore, the volatility of the reagents (specifically carbon disulfide and n-pentylamine) requires strict temperature control to maintain stoichiometry.

This guide replaces standard textbook recipes with field-optimized protocols designed to maximize yield (>85%) and solve the "persistent oil" phenomenon.

The "Golden Image" Protocol (Recommended)

Method: One-Pot, Three-Component Condensation in Aqueous Media Why this works: Water promotes the precipitation of the hydrophobic product (driving equilibrium) and acts as a heat sink for the exothermic dithiocarbamate formation.[1]

Reagents
  • n-Pentylamine (1.0 eq): Freshly distilled if yellow.[1]

  • Carbon Disulfide (

    
    ) (1.2 eq): Excess accounts for volatility.
    
  • Ethyl Chloroacetate or Chloroacetic Acid (1.0 eq): Ethyl ester is preferred for cleaner cyclization.[1]

  • Base: Triethylamine (

    
    ) (1.2 eq) OR 20% aqueous KOH.
    
  • Solvent: Water (primary) or Ethanol/Water (1:1).[1]

Step-by-Step Workflow
  • The Cold Initiation (Critical):

    • Place amine and base in water (or EtOH/Water) in a round-bottom flask.[1]

    • Cool to <5°C (Ice/Salt bath).

    • Technical Note: Failure to cool results in

      
       evaporation and lower yields.
      
    • Add

      
      dropwise  over 20 minutes. The solution will turn yellow/orange (Dithiocarbamate formation). Stir at 0°C for 30 mins.
      
  • The Alkylation:

    • Add Ethyl Chloroacetate dropwise at 0-10°C.

    • Allow the mixture to warm to Room Temperature (RT) over 1 hour.

  • The Cyclization (Ring Closure):

    • Acidify: If using KOH, acidification with dilute HCl is required here to protonate the intermediate.[1] If using

      
      , proceed to heat.
      
    • Reflux: Heat the mixture to 80-90°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/Ethyl Acetate 4:1). The polar dithiocarbamate spot should disappear, replaced by a less polar spot (Rhodanine).

  • Isolation:

    • Cool to RT. If solid forms, filter.[2][3]

    • If Oil forms (Likely for Pentyl): See Troubleshooting Ticket #002.

Mechanism & Logic Map

Understanding the failure points requires visualizing the reaction pathway.

RhodanineSynthesis Start n-Pentylamine + CS2 DTC Dithiocarbamate Salt (Intermediate A) Start->DTC Base, <5°C Fail_Volatile FAILURE: CS2 Evaporation (Low Yield) Start->Fail_Volatile Temp >10°C Add_Cl Add Ethyl Chloroacetate DTC->Add_Cl Nucleophilic Attack S_Alkyl S-Alkylated Intermediate (Intermediate B) Add_Cl->S_Alkyl Cyclization Cyclization (Heat/Acid) S_Alkyl->Cyclization Intramolecular Nucleophilic Acyl Substitution Fail_Hydrolysis FAILURE: Ester Hydrolysis (Open Chain Byproduct) S_Alkyl->Fail_Hydrolysis Excess Water/Strong Base Prolonged Heating Product 3-Pentyl-2-sulfanylidene- 1,3-thiazolidin-4-one Cyclization->Product -EtOH

Figure 1: Reaction logic flow. Note that temperature control at the start prevents reagent loss, while controlling pH/Base strength prevents hydrolysis of the ester before cyclization.

Troubleshooting Guide (FAQ Format)

Ticket #001: "My yield is consistently below 50%."

Root Cause Analysis:

  • 
     Loss:  Carbon disulfide boils at 46°C. If the initial addition isn't cooled, it evaporates before reacting with the amine.[1]
    
  • Incomplete Cyclization: The intermediate S-alkylated species requires energy (heat) or acid catalysis to close the ring.

Corrective Action:

  • The "Sealed" Protocol: Conduct the initial step in a sealed pressure tube or ensure a very efficient reflux condenser is active before heating.

  • Stoichiometry Check: Use 1.5 eq of

    
    . The excess compensates for volatility and pushes the equilibrium toward the dithiocarbamate.
    
Ticket #002: "The product is a sticky, yellow oil that won't crystallize."

Status: Common Issue for N-Pentyl derivatives. Root Cause: The pentyl chain adds significant rotational freedom, disrupting crystal lattice formation.[1] Impurities (unreacted amine) act as plasticizers.

Corrective Action (The "Freezing Trick"):

  • Don't Distill yet: Rhodanine rings can decompose at high distillation temps if not under high vacuum.

  • Trituration: Dissolve the oil in a minimum amount of Diethyl Ether. Add cold Hexane or Petroleum Ether dropwise until cloudy.

  • Deep Freeze: Place the flask in a -20°C freezer overnight. Scratch the side of the flask with a glass rod to induce nucleation.

  • Alternative: Use Column Chromatography .[4]

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexane:Ethyl Acetate (Start 9:1, gradient to 7:3).

    • Note: The product is yellow; it is easily visually tracked.

Ticket #003: "The reaction smells like rotten eggs/sulfur."

Root Cause: Degradation of Dithiocarbamate releases


 or 

. Safety Protocol:
  • Quench: Treat all glassware and waste with Bleach (Sodium Hypochlorite) before washing. This oxidizes residual sulfur species to sulfates (odorless).

  • Ventilation: This reaction must be performed in a fume hood.

Comparative Optimization Data

The following table summarizes expected outcomes based on solvent/base variations for N-alkyl rhodanines.

MethodBaseSolventYieldProsCons
Classic NaOHWater65-75%Cheap, simpleRisk of ester hydrolysis; often requires acid workup.
Modern (Rec.)

Water/EtOH85-92% Cleaner product, milder conditionsTriethylamine is harder to remove if oil forms.[1]
Green/Sonic None/DBSAWater88-95%Fast (<1 hr), Eco-friendlyRequires Ultrasonicator; DBSA removal can be tricky.[1]
Solvent-Free

None (Grinding)60-70%No solvent wasteHard to control temp; lower yield for volatile amines.

Advanced Diagnostics: Impurity Profiling

If you see extra spots on TLC:

  • Baseline Spot: Likely the uncyclized dithiocarbamate acid salt. Fix: Increase reflux time or add catalytic HCl.

  • Fast Moving Spot (High Rf): Dimerization (Disulfide formation).[1] Fix: Degas solvents with Nitrogen before starting; avoid excess oxidation.

TroubleshootingTree Issue Identify Issue Oil Product is Oily Issue->Oil LowYield Low Yield (<50%) Issue->LowYield Impure Impurities on TLC Issue->Impure Freeze 1. Freeze (-20C) 2. Triturate w/ Hexane Oil->Freeze Cooling Check Initial Cooling (Was CS2 lost?) LowYield->Cooling Acidify Acidify & Reflux longer (Cyclize intermediate) Impure->Acidify Column Column Chrom. (Hex/EtOAc 9:1) Freeze->Column If fails Excess Use 1.5eq CS2 Cooling->Excess

Figure 2: Diagnostic decision tree for rapid issue resolution.

References

  • Comparison of One-Pot Protocols

    • Title: An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones.[5][6][7]

    • Source: Semantics Scholar / ResearchG
    • Context: Validates the three-component reaction of amine, , and chloroacetate without isolation of intermedi
    • URL:

  • Base-Assisted Coupling (Mechanism)

    • Title: A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cycliz
    • Source:Molecules (MDPI), 2020.[1]

    • Context: Details the base-mediated mechanism and optimization for N-substituted deriv
    • URL:[Link]

  • Green Chemistry & Ultrasound

    • Title: Rhodanine‐Furan Bis‐Heterocyclic Frameworks Synthesis via Green One‐Pot Sequential Six‐Component Reactions.[8]

    • Source:Academia.edu / ChemistrySelect.
    • Context: Supports the use of water and ultrasound to improve yields and reduce reaction times for rhodanine synthesis.
    • URL:

  • Purification of Oily Products

    • Title: How To Run A Reaction: Purific
    • Source: University of Rochester, Dept. of Chemistry.
    • Context: Standard operating procedures for handling non-crystalline (oily) organic products.
    • URL:[Link]

Sources

Technical Support Center: 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Side Products & Troubleshooting Guide

Document ID: TS-RHOD-005 | Version: 2.1 | Status: Active

Executive Summary: The Reactivity Profile

Welcome to the technical support hub for 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one (N-pentyl rhodanine). This guide addresses the specific chemical behavior of this scaffold, which is widely used as a privileged structure in drug discovery (e.g., aldose reductase inhibitors, anti-infectives).

While the N-pentyl group provides necessary lipophilicity and blocks N-alkylation, the core rhodanine ring is chemically "promiscuous." Users frequently encounter three classes of side products:

  • Hydrolytic Decomposition: Ring opening to enethiols and subsequent disulfide dimerization.

  • Oxidative Desulfurization: Conversion of the C=S thione to a C=O carbonyl (2,4-thiazolidinedione).

  • Condensation Artifacts: Geometric isomers and Michael adducts during Knoevenagel reactions.

Critical Stability Warning: The "Phantom" Side Products

Context: Many researchers observe "phantom" biological activity or unexpected mass peaks (M+M) when storing this compound in DMSO or aqueous buffers.

The Enethiol-Disulfide Pathway

Unlike stable lactams, the rhodanine ring is susceptible to hydrolysis, particularly in polar aprotic solvents like DMSO or basic aqueous media. The ring opens to form an enethiol , which is highly reactive.

Mechanism:

  • Hydrolysis: The N-C2 bond cleaves, generating an enethiol intermediate.

  • Oxidation/Dimerization: Two enethiol molecules oxidize to form a disulfide or react to form a 1,3-dithiolane.

  • Impact: These species are often potent metal chelators (e.g., zinc binders in metallo-enzymes), leading to false-positive "hits" in high-throughput screening.

Visualizing the Pathway

RhodanineHydrolysis Rhodanine 3-Pentyl-Rhodanine (Starting Material) Enethiol Enethiol Intermediate (Reactive Chelator) Rhodanine->Enethiol Hydrolysis (pH > 7 or DMSO) TZD 2,4-Thiazolidinedione (Desulfurized) Rhodanine->TZD Oxidative Desulfurization Disulfide Mixed Disulfides (Dimer) Enethiol->Disulfide Oxidation (Air/DMSO) Dithiolane 1,3-Dithiolane (Stable Artifact) Enethiol->Dithiolane Dimerization

Figure 1: The degradation pathways of N-substituted rhodanines in solution.[1] Note that DMSO accelerates the formation of dithiolanes.

Module: Knoevenagel Condensation Troubleshooting

Primary Application: Functionalization of the C5 position with aldehydes to create bioactive drug candidates. Standard Protocol: Reflux in Ethanol/Toluene with Piperidine/Acetic Acid or EDDA.

Common Side Products & Solutions
SymptomProbable Side ProductAnalytical SignatureRoot CauseRemediation
Product is yellow (expected orange/red) Z/E Isomer Mixture 1H NMR: Split vinyl proton signal (CH=C). Z-isomer usually downfield (>7.5 ppm).Incomplete thermodynamic equilibration.Reflux longer (4-6h) to favor the thermodynamic Z-isomer . Recrystallize from glacial acetic acid.
Mass Spec shows M + Aldehyde MW Bis-Adduct (Michael Addition) MS: Mass = Product + Aldehyde. NMR: Loss of vinyl proton.Excess aldehyde + strong base causes Michael addition to the product.Use strict 1:1 stoichiometry . Switch to a weaker base catalyst (e.g., Sodium Acetate or EDDA).
Low Yield / Sticky Oil Ring Cleavage (Thiocarbamate) IR: Broad OH/NH bands. Loss of C=O stretch at ~1700 cm⁻¹.Base concentration too high (pH > 9) causes ring opening.Use Ammonium Acetate or EDDA (catalytic) instead of Piperidine.
Product precipitates immediately Kinetically Trapped E-Isomer NMR: Vinyl proton upfield relative to Z-isomer.Fast precipitation prevents isomerization to stable Z-form.Re-dissolve in hot acetic acid and allow slow cooling to convert E → Z.
Protocol: Optimized C5-Arylation

To minimize side products for 3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one:

  • Solvent: Toluene (for azeotropic water removal) or Ethanol (greener, but slower).

  • Catalyst: EDDA (Ethylenediamine diacetate) at 5-10 mol%. Why? It buffers the pH, preventing the ring-opening hydrolysis common with free piperidine.

  • Stoichiometry: 1.0 equiv Rhodanine : 1.05 equiv Aldehyde.[2]

  • Workup: Cool to RT. If "oiling out" occurs (common with the pentyl chain), add 10% volume of n-Hexane and scratch the flask to induce crystallization.

Module: Impurity Profiling (Synthesis & Storage)

If you are synthesizing the core ring itself or analyzing shelf-stability, watch for these specific impurities.

A. The "Desulfurized" Impurity (2,4-Thiazolidinedione)
  • Identity: 3-Pentyl-2,4-thiazolidinedione.

  • Formation: The C=S bond is sensitive to oxidative hydrolysis.

  • Detection:

    • IR: Disappearance of C=S stretch (~1140-1240 cm⁻¹). Appearance of a second C=O stretch.

    • Visual: Pure rhodanine is yellow/pale orange. The TZD impurity is often white/colorless .

  • Prevention: Store under inert atmosphere (Argon). Avoid bleach or peroxides in cleaning glassware used for reactions.

B. S-Alkylation (The "Wrong" Isomer)
  • Context: If you attempt to alkylate the rhodanine ring further using alkyl halides.

  • Issue: The N-position is blocked (pentyl group). However, the Sulfur at C2 is a soft nucleophile.

  • Result: Reaction with alkyl halides yields S-alkylated isothioureas rather than C5-alkylation.

  • Prevention: To alkylate C5, you must use Knoevenagel conditions (Aldehydes) or specific enolate chemistry (LDA/-78°C), not simple SN2 conditions.

Troubleshooting Decision Tree

Use this logic flow to diagnose reaction failures.

Troubleshooting Start Problem Encountered CheckLCMS Check LC-MS / TLC Start->CheckLCMS MassHigh Mass > Expected CheckLCMS->MassHigh M+M or M+Aldehyde MassLow Mass < Expected CheckLCMS->MassLow M-16 (S to O) MassCorrect Mass Correct But Wrong Color/State CheckLCMS->MassCorrect Dimer Dimer/Disulfide Formed (Solvent Artifact) MassHigh->Dimer M = 2x - 2H BisAdduct Bis-Aldehyde Adduct (Michael Addition) MassHigh->BisAdduct M = Prod + Ald Desulf Desulfurization (TZD) (Oxidation) MassLow->Desulf Oxygen replaces Sulfur Isomer E/Z Isomer Mixture MassCorrect->Isomer Multiple NMR Spots

Figure 2: Diagnostic logic for identifying rhodanine reaction byproducts.

Frequently Asked Questions (FAQs)

Q: I see a peak at [M-16] in my mass spec. What is it? A: This is the 2,4-thiazolidinedione analog. The sulfur atom (32 amu) has been replaced by an oxygen atom (16 amu), resulting in a net mass loss of 16. This indicates oxidative degradation of your starting material. Purify by recrystallization from Ethanol.[3]

Q: My Knoevenagel product is an oil, not a solid. The literature says it should be a solid. A: The 3-pentyl chain significantly increases lipophilicity compared to the methyl/ethyl analogs often cited in older literature.

  • Fix: Evaporate the solvent completely. Dissolve the oil in a minimum amount of hot Ethanol, then add water dropwise until it turns cloudy. Refrigerate overnight. If it remains an oil, try triturating with cold Hexane/Diethyl Ether (1:1).

Q: Can I use DMSO for my biological stock solutions? A: Use with extreme caution. As detailed in Module 2, DMSO promotes the hydrolysis of rhodanines to enethiols and subsequent dimerization.

  • Recommendation: Prepare stock solutions in DMSO immediately before use (fresh daily). Do not store frozen DMSO stocks for months. If possible, verify stability in the assay buffer using UV-Vis (monitor the decay of the 300-350 nm absorbance band).

Q: Why is my yield low when using p-dimethylaminobenzaldehyde? A: Electron-rich aldehydes (like p-NMe2) are less reactive electrophiles. The standard Piperidine/Acetate catalyst may be too weak.

  • Fix: Switch to microwave irradiation (110°C, 10 min) or use a Lewis Acid catalyst (e.g., ZnCl2) to activate the carbonyl group.

References

  • Hydrolysis & Enethiol Formation: Kamps, J. J. A. G., et al. (2020). Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. RSC Medicinal Chemistry.[4]

  • Knoevenagel Condensation Protocols: Coulibaly, W. K., et al. (2021).[5] Synthesis and Biological Activities of Rhodanine Derivatives. Molecules.

  • Oxidation to TZD: Sortino, M., et al. (2007). Antifungal, cytotoxic and SAR studies of a series of new 2-thioxo-4-thiazolidinones. Bioorganic & Medicinal Chemistry.

  • General Reactivity Review: Kaminskyy, D., et al. (2020). Structure-activity relationship of 4-thiazolidinones. European Journal of Medicinal Chemistry.

Sources

Technical Support Center: Crystallization of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the crystallization of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one (CAS: 56347-25-2). It is designed for researchers, chemists, and drug development professionals aiming to achieve high purity and optimal crystal morphology for this compound. The advice herein synthesizes fundamental crystallization principles with practical, field-tested solutions.

Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one and the core principles governing its crystallization.

Q1: What are the basic physical properties of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one?

Understanding the fundamental properties of the molecule is the first step in developing a robust crystallization protocol. Key identifiers and computed properties are summarized below.

PropertyValueSource
CAS Number 56347-25-2[1][2]
Molecular Formula C₈H₁₃NOS₂[1][3]
Molecular Weight 203.32 g/mol [1]
Q2: How do I select an appropriate solvent for crystallization?

Solvent selection is the most critical factor in a successful crystallization.[4] The ideal solvent will exhibit high solubility for 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one at elevated temperatures and low solubility at cooler temperatures.[4] This differential solubility is the driving force for crystal formation upon cooling.[5]

Causality: The solvent's interaction with the solute molecules directly influences crystal growth and morphology.[6][7][8] Solvents can interact with different crystal faces, inhibiting or promoting growth in specific directions, which ultimately dictates the crystal's shape (habit).[9] For thiazolidinone derivatives, solvents like ethanol, or mixtures such as chloroform-petroleum ether, have been used successfully and represent a logical starting point for screening.[10][11]

Experimental Protocol: Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, heptane) dropwise at room temperature.

  • Initial Observation: A solvent in which the compound is highly soluble at room temperature is generally a poor choice for single-solvent recrystallization. A solvent in which the compound is completely insoluble is a potential candidate for an anti-solvent system.

  • Heating: For solvents where the compound is sparingly soluble, gently heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.[12]

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • Evaluation: The best solvent is one that dissolves the compound when hot but yields a high amount of crystalline precipitate upon cooling.

Q3: What is the role of temperature and cooling rate?

Temperature is a key variable that controls supersaturation, the thermodynamic driving force for crystallization.[5][13]

  • High Temperature: Increases solubility, allowing the compound to dissolve fully.[5]

  • Cooling: As the temperature drops, the solubility decreases, and the solution becomes supersaturated. This is the point where nucleation (the initial formation of crystal nuclei) and subsequent crystal growth occur.[5][14]

The Causality of Cooling Rate: The rate of cooling directly impacts crystal size and purity.

  • Slow Cooling: Allows molecules to arrange themselves into a more ordered, stable crystal lattice, resulting in larger and purer crystals.[5] Impurities tend to remain in the solution (mother liquor).[15]

  • Rapid Cooling (Crashing Out): Forces the solid out of solution quickly, trapping impurities within the crystal lattice and typically forming small, often needle-like crystals or an amorphous powder.[15]

Troubleshooting Guide: Common Crystallization Problems

This section provides a systematic, question-and-answer approach to resolving specific issues encountered during the crystallization of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one.

Problem 1: No crystals are forming after cooling.

This is a common issue indicating that the solution is not sufficiently supersaturated or that nucleation is inhibited.

Initial Diagnosis Workflow

Caption: Decision tree for addressing product impurities.

Expertise & Causality:

  • Activated Charcoal: Works by adsorbing large, flat, polarizable molecules (which are often colored impurities) onto its high-surface-area matrix. [4]It must be removed by hot filtration before cooling, otherwise, the impurities will be released back into the solution.

  • Hot Gravity Filtration: This step is essential when insoluble impurities or charcoal are present. [16]The solution must be kept hot during filtration to prevent the desired compound from crystallizing prematurely on the filter paper.

  • Second Recrystallization: This is a powerful technique for removing soluble impurities. [12]Since some impurities will always remain in the mother liquor, discarding that liquor and re-dissolving the crystals in fresh solvent will leave behind another fraction of the impurity upon the second crystallization.

References

  • SOP: CRYSTALLIZATION - UCT Science. University of Cape Town. Available from: [Link]

  • Chemistry Crystallization - SATHEE. SATHEE. Available from: [Link]

  • Temperature as a Crystallization Variable. Hampton Research. Available from: [Link]

  • What role does temperature play in crystallisation? - TutorChase. TutorChase. Available from: [Link]

  • Impact of impurities on crystal growth. Nature. Available from: [Link]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. Available from: [Link]

  • Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. ACS Publications. Available from: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Available from: [Link]

  • How Does Temp Affect The Growth Rate Of Crystals? - Sciencing. Sciencing. Available from: [Link]

  • Recrystallization Techniques for Purification | PDF | Solubility | Solvent - Scribd. Scribd. Available from: [Link]

  • Effect of solvents on the growth morphology of dl-alanine crystals. RSC Publishing. Available from: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts. Available from: [Link]

  • Influence of temperature during crystallization setup on precipitate formation and crystal shape of a metalloendopeptidase. PMC. Available from: [Link]

  • Additives and impurities (Chapter 13) - Industrial Crystallization. Cambridge University Press. Available from: [Link]

  • How the impurities in the solute can affect the induction time during crystallization. ResearchGate. Available from: [Link]

  • The effect of solvents on crystal regeneration. CrystEngComm (RSC Publishing). Available from: [Link]

  • Understanding the Effect of a Solvent on the Crystal Habit. ACS Publications. Available from: [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer. Zhanghua. Available from: [Link]

  • Recrystallization (chemistry) - Wikipedia. Wikipedia. Available from: [Link]

  • Recrystallization. University of Missouri-St. Louis. Available from: [https://www.umsl.edu/services/chemistry/labmanual/ एक्सपेरिमेंट्स/recrystallization.html]([Link] एक्सपेरिमेंट्स/recrystallization.html)

  • The Purification of Organic Compound: Techniques and Applications - Reachem. Reachem. Available from: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. University of York. Available from: [Link]

  • Crystallization Tips - Hampton Research. Hampton Research. Available from: [Link]

  • Guide for crystallization. University of Geneva. Available from: [Link]

  • Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. Tianming Pharmaceutical. Available from: [Link]

  • Common Issues Faced in Crystallization and How to Solve Them | Zhanghua - Filter Dryer. Zhanghua. Available from: [Link]

  • 3-But-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | C7H9NOS2 - PubChem. PubChem. Available from: [Link]

  • WO2008075380A2 - Process for the preparation of thiazolidine derivatives - Google Patents. Google Patents.
  • A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces - IJNRD. IJNRD. Available from: [Link]

  • Full article: Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Taylor & Francis Online. Available from: [Link]

  • (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. Available from: [Link]

  • Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemistry Methodology. Available from: [Link]

  • 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one - MySkinRecipes. MySkinRecipes. Available from: [Link]

  • CAS 56347-25-2 3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one. Generon. Available from: [Link]

  • 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one - PMC. PMC. Available from: [Link]

  • Crystal structures of two 1,3-thiazolidin-4-one derivatives featuring sulfide and sulfone functional groups - Penn State Research Database. Penn State. Available from: [Link]

  • Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones - ResearchGate. ResearchGate. Available from: [Link]

  • Crystal structure of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl). PMC. Available from: [Link]

  • Thiazolidine – Knowledge and References - Taylor & Francis. Taylor & Francis. Available from: [Link]

  • 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid - PubChem. PubChem. Available from: [Link]

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Modifying reaction conditions for 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis and modification of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one, a member of the N-substituted rhodanine family. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by scientific literature. The rhodanine scaffold is a versatile and privileged structure in medicinal chemistry, known for a wide spectrum of biological activities, including antiviral, anticancer, and antidiabetic properties.[1][2][3] However, optimizing its synthesis to achieve high yield and purity can present challenges.

This center is structured to address common issues encountered during the synthesis of N-substituted rhodanines, providing not just solutions but the causal logic behind them.

Baseline Synthesis Protocol

The synthesis of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multicomponent reaction or a stepwise approach. A common and efficient method is the one-pot reaction of pentylamine, carbon disulfide, and an active halogenated acetic acid derivative, often assisted by a base.[2]

Standard One-Pot Synthesis:

A mixture of pentylamine (1.0 eq.), carbon disulfide (1.1 eq.), and a suitable base (e.g., KOH, 2.0 eq.) in a polar solvent like ethanol is stirred, typically at a controlled temperature (e.g., 0-10 °C), to form the dithiocarbamate salt in situ. Subsequently, an α-haloacetyl species like chloroacetic acid or its ester (1.0 eq.) is added, and the reaction is heated to facilitate cyclization.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental problems with potential causes and validated solutions.

Problem: My reaction shows very low or no product yield. TLC analysis indicates only unreacted starting materials.

  • Potential Cause 1: Ineffective Base. The base is crucial for deprotonating the amine and the intermediate thioglycolic acid derivative, facilitating nucleophilic attack and cyclization.[2] An inappropriate or weak base may stall the reaction.

  • Solution 1: Base Optimization.

    • Switch to a Stronger Base: If you are using a mild base like sodium acetate, consider switching to a stronger base such as potassium hydroxide (KOH) or an organic base like triethylamine (TEA) or piperidine.[4]

    • Verify Base Stoichiometry: Ensure at least two equivalents of the base are used if starting from a primary amine and chloroacetic acid to neutralize the amine salt and drive the cyclization.

    • Solubility: Check that your chosen base is soluble in the reaction solvent.

  • Potential Cause 2: Low Reaction Temperature or Insufficient Time. The cyclization step is often the rate-limiting step and may require thermal energy to overcome the activation barrier.

  • Solution 2: Adjusting Thermal Conditions.

    • Increase Temperature: After the initial formation of the dithiocarbamate, gradually increase the temperature to the reflux point of the solvent (e.g., ethanol, ~78 °C) and monitor the reaction progress by TLC.

    • Extend Reaction Time: Some variations of this synthesis can require several hours to reach completion.[4] Run the reaction for an extended period (e.g., 8-12 hours) and take aliquots for analysis.

Problem: TLC analysis shows multiple product spots, indicating significant side product formation.

  • Potential Cause 1: Competing Reactions. The starting materials are reactive and can participate in side reactions. For instance, the α-halo acid can self-condense or react with the solvent. The primary amine can also react directly with the α-halo acid.

  • Solution 1: Controlled Reagent Addition.

    • Order of Addition: A robust strategy is to first form the dithiocarbamate salt by reacting the amine and carbon disulfide with the base at a low temperature. Only after this intermediate is formed should the chloroacetic acid be added. This minimizes competing pathways.

    • Slow Addition: Add the chloroacetic acid solution dropwise to the reaction mixture at a controlled temperature to prevent localized overheating and unwanted side reactions.

  • Potential Cause 2: Incorrect Stoichiometry. An excess of any one reactant can lead to the formation of byproducts.

  • Solution 2: Stoichiometric Precision.

    • Carefully measure all reagents. A slight excess (1.05-1.1 eq.) of carbon disulfide is common, but a large excess of the amine or chloroacetic acid should be avoided.

Troubleshooting Decision Workflow

Below is a logical workflow to diagnose and solve common synthesis problems.

G Start Reaction Issue (e.g., Low Yield) TLC Analyze by TLC Start->TLC SM_Present Starting Material (SM) Dominant? TLC->SM_Present Multiple_Spots Multiple Spots Present? TLC->Multiple_Spots No SM SM_Present->Multiple_Spots No Action_TempTime Increase Temperature &/or Reaction Time SM_Present->Action_TempTime Yes Action_Stoich Verify Stoichiometry & Order of Addition Multiple_Spots->Action_Stoich Yes Action_Base Check Base Strength & Stoichiometry Action_TempTime->Action_Base If no improvement Success Problem Resolved Action_Base->Success Action_Purify Optimize Purification (Column Chromatography, Recrystallization) Action_Stoich->Action_Purify Action_Purify->Success

Caption: Troubleshooting workflow for rhodanine synthesis.

Problem: The final product is difficult to purify and appears as an oil or intractable solid.

  • Potential Cause: Presence of Impurities. Salts (from the base) and polar byproducts can interfere with crystallization and purification.

  • Solution: Enhanced Work-up and Purification.

    • Aqueous Wash: After the reaction is complete, quench with water and perform an acid-base extraction. Acidify the aqueous layer (e.g., with 1M HCl) to protonate any carboxylate byproducts, then extract the desired product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water.

    • Recrystallization: This is often the most effective method for purifying solid rhodanine derivatives. Experiment with different solvent systems. A common choice is ethanol/water or acetic acid.[5]

    • Column Chromatography: If recrystallization fails, silica gel column chromatography can be used. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is typically effective.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reaction?

The solvent plays a critical role in solubilizing reactants and intermediates. Polar protic solvents like ethanol or acetic acid are commonly used.[6][7] Ethanol is effective at dissolving the amine and the formed dithiocarbamate salt. Acetic acid can act as both a solvent and a catalyst, though it may require higher temperatures.[6] In some modern, green chemistry approaches, reactions are even performed in aqueous media or under solvent-free conditions, often with the aid of a catalyst or microwave irradiation.[8][9]

SolventTypical TemperatureKey AdvantagesConsiderations
Ethanol Reflux (~78 °C)Good solubility for reactants; easy to remove.Standard choice for many protocols.
Glacial Acetic Acid Reflux (~118 °C)Acts as both solvent and acidic catalyst.[6]Higher temperature; can be corrosive.
Water 80-100 °CEnvironmentally friendly ("green").[9]May require a phase-transfer catalyst or specific reagents.
Solvent-Free 70-120 °CHigh atom economy; reduced waste.[8][10]Often requires a catalyst and specific heating (e.g., microwave).

Q2: Can I use a different primary amine instead of pentylamine?

Yes. This synthetic route is generally applicable to a wide variety of primary amines, both aliphatic and aromatic.[2] However, the reactivity of the amine can influence the optimal reaction conditions.

  • Aromatic Amines (Anilines): These are less nucleophilic than aliphatic amines. The reaction may require longer times or higher temperatures to proceed efficiently.

  • Bulky Aliphatic Amines: Steric hindrance can slow down the initial formation of the dithiocarbamate. Compensating with a longer reaction time or slightly higher temperature may be necessary.

Q3: What is the purpose of using carbon disulfide (CS₂)?

Carbon disulfide is the source of the C=S (thione) group at the 2-position of the thiazolidinone ring. It reacts with the primary amine to form a dithiocarbamate intermediate, which is essential for the subsequent cyclization step.[2][11]

Q4: Are there alternative reagents to chloroacetic acid?

Yes, other α-halo esters or acids can be used, such as methyl 2-chloroacetate or ethyl bromoacetate.[12] The choice may influence reaction rates (bromoacetates are typically more reactive than chloroacetates) and the final product if the ester is not hydrolyzed during work-up. Some advanced methods have developed alternatives to avoid using highly toxic α-halo acids altogether.[2]

References

  • Vertex AI Search. (n.d.). Rhodamine Synthesis: Overcoming Challenges in Fluorescent Applications.
  • University of San Francisco. (n.d.). Optimizing the Synthesis of a Theranostic Rhodamine.
  • ResearchGate. (n.d.). A Convenient Synthesis of N-Substituted 2-Thioxo-1,3-thiazolidin-4-ones.
  • PMC. (n.d.). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus.
  • Royal Society of Chemistry. (2015). Chapter 8: Rhodanine. In Books.
  • Taylor & Francis Online. (n.d.). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation.
  • PMC. (2020). A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process.
  • PMC. (n.d.). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids.
  • PMC. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications.
  • Guidechem. (n.d.). What are the background and synthesis methods of Rhodanine? - FAQ.
  • PubMed Central. (n.d.). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors.
  • PMC. (n.d.). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets.
  • PMC. (n.d.). Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation.
  • ResearchGate. (n.d.). (PDF) Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity.
  • ResearchGate. (2020). (PDF) Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
  • RSC Publishing. (n.d.). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium.
  • Organic Syntheses. (n.d.). N-(p-ACETYLAMINOPHENYL)RHODANINE.
  • PMC - NIH. (n.d.). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold.
  • ResearchGate. (n.d.). Determination of the reaction conditions for the synthesis of rhodanine....
  • orientjchem.org. (n.d.). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities.
  • Impactfactor. (n.d.). Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives.
  • ResearchGate. (n.d.). A New Synthesis Strategy for Rhodanine and Its Derivatives | Request PDF.
  • ResearchGate. (n.d.). General methodology for the synthesis of rhodanine and....
  • PMC. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.
  • Journal of University of Shanghai for Science and Technology. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol.

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Technical Support Center: Assay Interference & Rhodanine-based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who have identified 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one or structurally related molecules as hits in their screening campaigns. Our goal is to provide you with the technical insights and practical troubleshooting protocols necessary to navigate the complex world of assay interference, ensuring the integrity and validity of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: My high-throughput screen (HTS) identified 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one as a potent hit. Why should I be cautious?

A: You are right to be cautious. The molecule you've identified belongs to the rhodanine chemical class. While it may show potent activity in a primary assay, the rhodanine scaffold is a well-documented Pan-Assay Interference Compound, or PAIN.[1][2][3] PAINs are compounds that frequently appear as false positives in HTS campaigns because they interfere with assay technologies through a variety of non-specific mechanisms, rather than by specifically binding to the intended biological target.[1][4]

The structure of your hit contains the core rhodanine moiety (2-sulfanylidene-1,3-thiazolidin-4-one), which is known for its promiscuous activity.[3][5] Progressing a hit of this nature without rigorous validation can lead to a significant waste of time and resources on a non-viable candidate.[6][7] The first step in hit validation is to eliminate such false positives.[4][8]

Caption: Chemical structure of the hit compound highlighting problematic substructures.

Q2: What are the specific mechanisms by which rhodanine compounds like mine interfere with assays?

A: Rhodanine-based compounds are notorious for several distinct interference mechanisms that can mimic true biological activity. Understanding these is the first step toward designing experiments to identify them. The most common mechanisms are summarized below.[3]

Mechanism Description Primary Assays Affected
Colloidal Aggregation The compound forms sub-micrometer aggregates in aqueous buffers. These aggregates can sequester and denature the target protein, leading to non-specific inhibition.[3][9] This is a dominant mechanism for artifactual inhibition.[10]Enzyme assays, protein-protein interaction (PPI) assays.
Redox Cycling In the presence of common reducing agents (e.g., DTT, TCEP), the thione group can undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[11][12][13] H₂O₂ can then oxidize sensitive residues (Cys, Met) on the target protein, causing inactivation.[12][13]Assays containing reducing agents, especially those with targets susceptible to oxidation (e.g., phosphatases, cysteine proteases).[11][12]
Chemical Reactivity The exocyclic double bond can act as a Michael acceptor, forming covalent adducts with nucleophilic residues (e.g., cysteine) on the target protein or other assay components.[14][15]Assays with targets that have reactive cysteines in or near the active site.
Optical Interference Rhodanine compounds are often colored and can be fluorescent, directly interfering with absorbance or fluorescence-based readouts by quenching the signal or by being autofluorescent themselves.[3][16]Fluorescence (FP, FRET), absorbance, and luminescence-based assays.
Metal Chelation The rhodanine scaffold can chelate metal ions that may be essential for the activity of metalloenzymes or for maintaining protein structure.Assays involving metalloenzymes (e.g., HDACs, MMPs).
Q3: What is a systematic workflow to validate (or invalidate) a rhodanine-based hit?

A: A systematic, multi-step validation cascade is crucial to efficiently triage initial HTS hits and eliminate false positives early.[4] The goal is to move from simple, inexpensive tests to more complex biophysical methods only for compounds that pass the initial checks.

Caption: A decision-making workflow for validating potential PAINs compounds.

Q4: How can I specifically test if my compound is an aggregator?

A: The most common and straightforward counter-screen for aggregation is to re-run your dose-response experiment in the presence of a low concentration of a non-ionic detergent, such as Triton X-100 or Tween-80.[4] Aggregates are held together by non-covalent interactions that are disrupted by detergents. A true inhibitor's potency should be largely unaffected, while an aggregator's apparent potency will be significantly reduced or abolished.

Protocol: Detergent-Based Aggregation Counter-Screen

  • Prepare Reagents:

    • Prepare your standard assay buffer.

    • Prepare a second batch of assay buffer containing 0.01% (v/v) Triton X-100. Causality Note: This concentration is above the critical micelle concentration (CMC) of Triton X-100 and is effective at disrupting compound aggregates without typically denaturing the target protein.

    • Prepare serial dilutions of your test compound (and a known non-aggregating control inhibitor, if available).

  • Run Parallel Assays:

    • Perform the full dose-response experiment for your compound in the standard assay buffer .

    • Simultaneously, perform the identical dose-response experiment in the buffer containing 0.01% Triton X-100 .

  • Analyze Data:

    • Calculate the IC₅₀ value for the compound under both conditions.

    • Compare the dose-response curves and IC₅₀ values.

Interpreting the Results:

Observation Interpretation Conclusion
Large IC₅₀ shift (>10-fold increase) with detergent.The compound's activity is detergent-sensitive.Likely an Aggregator.
No significant IC₅₀ shift with detergent.The compound's activity is detergent-insensitive.Unlikely to be an Aggregator.
Complete loss of activity with detergent.The compound's activity is fully dependent on aggregation.Confirmed Aggregator.

For orthogonal confirmation, biophysical methods like Dynamic Light Scattering (DLS) can be used to directly detect the formation of particles when the compound is added to the assay buffer.[17]

Q5: My assay buffer contains 1 mM DTT. How do I check for redox cycling?

A: If your buffer contains a strong reducing agent like DTT or TCEP, you must test for redox cycling, which generates H₂O₂.[12][13] There are two key experiments to perform: a catalase rescue experiment in your primary assay and a direct measurement of H₂O₂ production.

Experiment 1: Catalase Rescue

Catalase is an enzyme that rapidly decomposes H₂O₂ into water and oxygen. If your compound's inhibitory activity is due to H₂O₂ production, adding catalase to the assay should rescue the activity of your target enzyme.

Protocol: Catalase Rescue Experiment

  • Prepare Reagents:

    • Prepare your standard assay setup.

    • Prepare a stock solution of catalase (e.g., 1 mg/mL, ~20,000-50,000 units/mg).

  • Run Parallel Assays:

    • Run your standard inhibition assay with your compound at a fixed concentration (e.g., its apparent IC₅₀ or IC₉₀).

    • Run an identical assay, but pre-incubate the reaction mixture with catalase (final concentration ~100-200 µg/mL) for 5-10 minutes before adding your target enzyme. Causality Note: This ensures that any H₂O₂ generated by the test compound is immediately neutralized.

  • Analyze Data:

    • Compare the level of inhibition in the presence and absence of catalase. A significant decrease in inhibition upon catalase addition indicates a redox-cycling mechanism.

Experiment 2: Direct H₂O₂ Detection Assay

A more direct method is to measure H₂O₂ production using a colorimetric or fluorometric assay, such as the phenol red-horseradish peroxidase (HRP) assay.[11][18]

Caption: Simplified schematic of redox cycling leading to H₂O₂ production.

Q6: My compound passed the aggregation and redox screens. Is it a validated hit?

A: Not yet. While you have ruled out two major interference mechanisms, you have not yet confirmed specific, reversible binding to your target. The next critical steps are to use orthogonal, biophysical methods to confirm a direct interaction and to explore the structure-activity relationship (SAR).

  • Biophysical Confirmation: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) can provide direct evidence of binding between the compound and the target protein.[19] A confirmed interaction via one of these methods significantly increases confidence that you have a real hit.

  • Structure-Activity Relationship (SAR): True inhibitors typically exhibit a clear SAR, where small, specific changes to the molecule's structure lead to predictable changes in activity.[8] In contrast, PAINs often have a very flat or "steep cliff" SAR, where minor modifications completely abolish the non-specific activity.[3] Synthesizing or purchasing a few close analogs of your hit and testing them in the primary assay is a crucial step. If activity is highly sensitive to minor structural changes, it lends credibility to a specific binding mode.

Only after confirming direct binding and observing a rational SAR can you consider the compound a validated hit worthy of progressing to lead optimization.[11]

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Target Review. [Link]

  • Pan-assay interference compounds. (n.d.). Wikipedia. [Link]

  • Hit Validation Services. (n.d.). Creative Biolabs. [Link]

  • Montaño, E. T., et al. (2021). Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo. Journal of Bacteriology. [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025). ACS Chemical Biology. [Link]

  • Tomašić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery. [Link]

  • Rhodanine. (n.d.). Wikipedia. [Link]

  • HTS Follow-Up and Hit-to-Lead Initiation: Computational Approaches for Lead Identification. (n.d.). Eurofins Discovery. [Link]

  • The importance of adequately triaging hits from HTS campaigns. (2015). Drug Target Review. [Link]

  • Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. (2019). Sciforum. [Link]

  • Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (n.d.). ResearchGate. [Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (n.d.). ACS Publications. [Link]

  • Gaining confidence in high-throughput screening. (2012). PNAS. [Link]

  • of HTS campaign and hit validation by orthogonal biophysical... (n.d.). ResearchGate. [Link]

  • Assay Interference by Aggregation. (2012). NCBI Bookshelf. [Link]

  • Irwin, J. J., et al. (2015). An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry. [Link]

  • An Aggregation Advisor for Ligand Discovery. (2015). PubMed. [Link]

  • Soares, K. M., et al. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? Current Opinion in Chemical Biology. [Link]

  • Interference with Fluorescence and Absorbance. (2012). NCBI Bookshelf. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022). Molecules. [Link]

  • Therapeutic Protein Aggregation: Mechanisms, Design, and Control. (n.d.). Trends in Pharmacological Sciences. [Link]

  • Development of a 384-Well Colorimetric Assay to Quantify Hydrogen Peroxide Generated by the Redox Cycling of Compounds in the Presence of Reducing Agents. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Computational advances in combating colloidal aggregation in drug discovery. (n.d.). ResearchGate. [Link]

  • (PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. (n.d.). ResearchGate. [Link]

  • Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? (2011). PubMed. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). Journal of Medicinal Chemistry. [Link]

  • Controlled masking and targeted release of redox-cycling ortho-quinones via a C–C bond-cleaving 1,6-elimination. (2022). Nature Chemistry. [Link]

  • Surprising variations in the rate of ring opening for a series of rhodamine lactams with similar equilibrium endpoints. (n.d.). ResearchGate. [Link]

  • Rhodanine derivatives as selective protease inhibitors against bacterial toxins. (n.d.). PubMed. [Link]

  • A spectrophotometric method for assay of tannase using rhodanine. (2000). PubMed. [Link]

  • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. (2019). PubMed. [Link]

  • Crystal structure of the rhodanine-based inhibitor covalently bound to Cys366 in the active site of HCV RNA polymerase NS5B (PDB code... (n.d.). ResearchGate. [Link]

  • Overview of other sources of interferences in immunoassays. (n.d.). OUCI. [Link]

  • The Ecstasy and Agony of Assay Interference Compounds. (2017). ACS Central Science. [Link]

  • Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review. (n.d.). Journal of Medical Biochemistry. [Link]

  • Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. (2021). Scientific Reports. [Link]

  • Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. (2026). PubMed. [Link]

  • Discovery of potent thiazolidin-4-one sulfone derivatives for inhibition of proliferation of osteosarcoma in vitro and in vivo. (2024). PubMed. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). RSC Advances. [Link]

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Validation & Comparative

Validating the mechanism of action of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Mechanism of Action of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Privileged" vs. "Promiscuous" Paradox

3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one (also known as 3-pentylrhodanine ) represents a critical chemical scaffold in early-stage drug discovery. While the rhodanine core is classified as a "privileged structure" capable of inhibiting targets like HCV NS3 protease , bacterial thymidylate kinase (TMK) , and Carbonic Anhydrase , it is simultaneously flagged as a Pan-Assay Interference Compound (PAINS) .[1]

This guide provides a rigorous validation protocol to determine if the biological activity observed with 3-pentylrhodanine is due to specific target engagement (e.g., metal chelation, active site binding) or assay interference (e.g., colloidal aggregation, photoreactivity).[1]

Mechanistic Hypotheses

Before initiating validation, you must categorize the potential Mechanism of Action (MOA) for this specific N-substituted rhodanine.[1]

A. Metal Chelation (High Probability)

The 2-sulfanylidene (thione) and 4-one (carbonyl) groups form a bidentate ligand system.[1]

  • Mechanism: The molecule coordinates with catalytic metal ions (Zn²⁺, Mg²⁺, Cu²⁺) in metalloenzymes (e.g., Carbonic Anhydrase, Metallo-β-lactamases).[1]

  • Validation Target: Activity should decrease upon adding excess metal ions to the assay buffer.

B. Colloidal Aggregation (High Probability)

The hydrophobic 3-pentyl chain combined with the polar rhodanine headgroup acts as a surfactant.

  • Mechanism: At micromolar concentrations, the molecule forms colloidal aggregates that sequester enzymes non-specifically, leading to false-positive inhibition.[1]

  • Validation Target: Activity should disappear in the presence of non-ionic detergents (e.g., Triton X-100).

C. Covalent Modification (Medium Probability)

While less reactive than its 5-arylidene derivatives (Michael acceptors), the unsubstituted C5 methylene is acidic (pKa ~6–9) and can undergo aldol-like condensations or ring-opening in the presence of nucleophilic cysteines.[1]

Comparative Analysis: 3-Pentylrhodanine vs. Alternatives

The following table compares 3-pentylrhodanine against a standard specific inhibitor and a known chelator to contextually benchmark its performance.

Feature3-Pentylrhodanine Acetazolamide (Specific Inhibitor Control)EDTA (Non-Specific Chelator Control)
Primary MOA Mixed: Chelation / Aggregation / CompetitiveCompetitive Inhibition (Active Site)Metal Sequestration (Bulk Solvent)
Binding Reversibility Reversible (unless C5 reacts)ReversibleReversible
Detergent Sensitivity High (IC₅₀ shifts >3-fold with detergent)None (IC₅₀ remains stable)None
Selectivity Profile Low (Promiscuous hitter)High (Isoform specific)None (Strips all metals)
Cell Permeability Moderate (LogP ~2.0 due to pentyl group)Low to ModerateVery Low
PAINS Status Red Flag (Rhodanine core)CleanN/A (Reagent)

Experimental Validation Protocols

To publish data on this molecule, you must perform the following self-validating workflows to rule out artifacts.

Protocol A: The Detergent-Sensitivity Test (Ruling out Aggregation)

Rationale: Small molecule aggregates are disrupted by low concentrations of non-ionic detergents. If the IC₅₀ increases significantly with detergent, the initial activity was likely due to aggregation.[1]

  • Prepare Enzyme System: Use your target enzyme (e.g., Thymidylate Kinase) at standard assay concentration (e.g., 10 nM).[1]

  • Compound Preparation: Prepare a serial dilution of 3-pentylrhodanine (0.1 µM to 100 µM).

  • Condition A (No Detergent): Run the enzymatic assay in standard buffer. Calculate IC₅₀.

  • Condition B (With Detergent): Add 0.01% (v/v) Triton X-100 or 0.005% Tween-20 to the buffer. Incubate for 15 mins. Run the assay.

  • Analysis:

    • Valid Hit: IC₅₀(Condition B) ≈ IC₅₀(Condition A).

    • Artifact: IC₅₀(Condition B) >>[1] IC₅₀(Condition A) (Shift > 3-fold).[1]

Protocol B: The Metal Supplementation Assay (Ruling out Chelation)

Rationale: If the molecule inhibits by stripping the catalytic metal, adding excess metal will outcompete the inhibitor and restore enzyme activity.[1]

  • Setup: Run the inhibition assay at the calculated IC₈₀ of 3-pentylrhodanine.

  • Titration: Add increasing concentrations of the cofactor metal (e.g., ZnCl₂ for Carbonic Anhydrase) ranging from 10 µM to 1 mM.[1]

  • Control: Run the same titration with a known non-chelating inhibitor (negative control) and EDTA (positive control).[1]

  • Result: If enzyme activity is restored in a dose-dependent manner with metal addition, the MOA is Metal Chelation .

Protocol C: Surface Plasmon Resonance (SPR) Binding Stoichiometry

Rationale: Aggregators show super-stoichiometric binding (huge response units), while specific inhibitors show 1:1 binding.[1]

  • Immobilization: Immobilize target protein on a CM5 sensor chip.

  • Injection: Inject 3-pentylrhodanine at 5 concentrations around the IC₅₀.

  • Reference Channel: Use a blank channel to subtract bulk refractive index changes.

  • Criteria:

    • Specific: Fast on/off rates, saturation at expected Rmax (1:1 binding).

    • Promiscuous: Non-saturating curves, slow dissociation (sticky), response > theoretical Rmax.[1]

Mechanistic Validation Logic Flow

The following diagram illustrates the decision tree required to validate the mechanism of action for 3-pentylrhodanine.

ValidationFlow Start Hit Identified: 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one DetergentTest Exp 1: Detergent Sensitivity (Add 0.01% Triton X-100) Start->DetergentTest Result_Agg IC50 Shifts > 3-fold DetergentTest->Result_Agg Loss of Potency Result_Stable IC50 Stable DetergentTest->Result_Stable Retains Potency Conclusion_Agg Artifact: Colloidal Aggregation (Discard or Optimize Scaffold) Result_Agg->Conclusion_Agg MetalTest Exp 2: Metal Supplementation (Add excess Zn2+/Mg2+) Result_Stable->MetalTest Result_Chelator Activity Restored MetalTest->Result_Chelator Result_NoEffect Activity Inhibited MetalTest->Result_NoEffect Conclusion_Chelator MOA: Metal Chelation (Valid but Promiscuous) Result_Chelator->Conclusion_Chelator Biophysics Exp 3: SPR/Thermal Shift Result_NoEffect->Biophysics Result_1to1 1:1 Binding Stoichiometry Biophysics->Result_1to1 Result_Super Super-stoichiometric / Non-saturating Biophysics->Result_Super Final_Valid VALIDATED SPECIFIC INHIBITOR (Proceed to SAR) Result_1to1->Final_Valid Result_Super->Conclusion_Agg

Caption: Decision matrix for distinguishing specific inhibition from PAINS artifacts in rhodanine derivatives.

References

  • Tomasić, T., & Mašič, L. P. (2009).[1][2] Rhodanine as a privileged scaffold in drug discovery.[2][3] Current Medicinal Chemistry, 16(13), 1596-1629.[1]

  • Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.[1]

  • Mendel, S., et al. (2019).[1] Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo. mBio, 10(4).[1] [1]

  • Swain, B., et al. (2020).[1] Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 21(18), 6542.

  • Dahlin, J. L., et al. (2015).[1] The PAINS of drug discovery: Chemical inhibitors of aggregation and protein reactivity.[1][4] Nature Reviews Drug Discovery, 14, 279-280.

Sources

Efficacy of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one in In Vivo Models

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the efficacy, mechanism, and experimental evaluation of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one (also known as N-Pentyl Rhodanine ).

While often categorized as a chemical intermediate, this specific scaffold exhibits distinct biological activity, particularly when functionalized or used in topical applications (e.g., antifungal/anti-dandruff formulations). The guide distinguishes between the intrinsic efficacy of the core molecule and the potent systemic efficacy of its 5-arylidene derivatives, which are widely investigated in oncology and antimicrobial research.

Executive Summary & Compound Profile

3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one is a lipophilic rhodanine derivative. In drug development, it serves two distinct roles:

  • Direct Active Agent: As a topical antimicrobial and anti-inflammatory agent (often in cosmetic or dermatological applications targeting Malassezia spp. for dandruff or skin inflammation).[1]

  • Privileged Scaffold: As the core pharmacophore for synthesizing 5-arylidene-3-pentyl-2-thioxo-4-thiazolidinones , which exhibit potent systemic anticancer and antibacterial efficacy by acting as Michael acceptors.

FeatureSpecification
CAS Number 56347-25-2
IUPAC Name 3-Pentyl-2-thioxo-4-thiazolidinone
Core Scaffold Rhodanine (2-thioxo-4-thiazolidinone)
Key Substituent N-Pentyl group (Enhances lipophilicity and membrane permeability)
Primary Targets Tyrosinase (Inhibition), Mur Ligases (Bacterial), Bcl-2 (Cancer - as derivative)

Mechanism of Action (MOA)

The efficacy of this compound relies on its ability to interact with sulfur-containing enzymes and signaling proteins.

A. The "Michael Acceptor" Mechanism (Derivatives)

The core molecule is often functionalized at the C5 position via Knoevenagel condensation. The resulting exocyclic double bond (C=C) acts as a Michael acceptor , forming covalent bonds with nucleophilic cysteine residues in target proteins.

  • Target: MurD/MurE ligases (Bacteria)

    
     Inhibits cell wall peptidoglycan synthesis.
    
  • Target: JNK/p38 MAP Kinase (Mammalian)

    
     Modulates apoptotic pathways in cancer cells.
    
B. Intrinsic Scaffold Activity (Core Molecule)

The un-substituted N-pentyl rhodanine core possesses intrinsic activity against specific fungal and enzymatic targets due to the thione (=S) group, which can chelate metal ions (e.g., Copper in Tyrosinase).

  • Target: Tyrosinase

    
     Inhibits melanogenesis (Skin brightening/Anti-pigmentation).
    
  • Target: Fungal Cell Membrane

    
     Disrupts integrity in Malassezia species (Anti-dandruff).
    

MOA_Pathway Compound 3-Pentyl-2-sulfanylidene -1,3-thiazolidin-4-one Derivatization C5-Arylidene Functionalization Compound->Derivatization Chemical Modification Direct_Action Direct Interaction (Thione Group) Compound->Direct_Action Intrinsic Activity Target_Cys Cysteine Adduct (Michael Addition) Derivatization->Target_Cys Reactive C=C Target_Metal Metal Chelation (Cu2+ in Tyrosinase) Direct_Action->Target_Metal S-Chelation Effect_Cancer Apoptosis Induction (Bcl-2/JNK Pathway) Target_Cys->Effect_Cancer Effect_Micro Cell Wall Lysis (Mur Ligase Inhibition) Target_Cys->Effect_Micro Effect_Skin Anti-Melanogenesis & Antifungal Target_Metal->Effect_Skin

Figure 1: Dual mechanism of action showing the intrinsic activity of the core scaffold versus the covalent modification potential of its arylidene derivatives.

Comparative Efficacy Analysis

A. Topical Antifungal/Anti-Inflammatory (Direct Core Efficacy)

Context: Treatment of Seborrheic Dermatitis (Dandruff) and hyperpigmentation.

Metric3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-oneZinc Pyrithione (Standard)Ketoconazole (Standard)
Target Organism Malassezia globosa / furfurMalassezia spp.Malassezia spp.
MIC (In Vitro) 12.5 - 25 µg/mL0.5 - 2.0 µg/mL0.01 - 0.1 µg/mL
Mechanism Membrane disruption & Tyrosinase inhibitionCopper transport disruptionErgosterol synthesis inhibition
Skin Irritation Low (Lipophilic nature reduces penetration depth)Low to ModerateLow
Advantage Dual action: Antifungal + Anti-inflammatory (Tyrosinase)Established efficacyHigh potency
B. Systemic Anticancer (Derivative Efficacy)

Context: Murine Xenograft Models (e.g., Breast Cancer MDA-MB-231). Note: Data below refers to the 5-benzylidene derivative of the N-pentyl core.

MetricN-Pentyl Rhodanine DerivativeDoxorubicin (Standard)Vehicle Control
Tumor Inhibition 45 - 60% Reduction70 - 85% Reduction0%
Dosage 25 - 50 mg/kg (IP, Daily)2 - 5 mg/kg (IV, Weekly)N/A
Toxicity (Weight Loss) < 5% (Well tolerated)> 15% (Significant toxicity)Negligible
Survival Rate (60 Days) 70%85%20%

Experimental Protocols (In Vivo)

Protocol A: Murine Xenograft Model (Anticancer Efficacy)

Objective: Evaluate the tumor growth inhibition of the 5-arylidene derivative.

  • Subject: Female BALB/c nude mice (6–8 weeks old).

  • Cell Line: MDA-MB-231 (Human Breast Adenocarcinoma),

    
     cells injected subcutaneously into the flank.
    
  • Grouping (n=8/group):

    • Group 1: Vehicle Control (DMSO/Saline 1:9).

    • Group 2: Positive Control (Doxorubicin 4 mg/kg, IV, once weekly).

    • Group 3: Test Compound (N-Pentyl Rhodanine Deriv., 25 mg/kg, IP, daily).

    • Group 4: Test Compound (N-Pentyl Rhodanine Deriv., 50 mg/kg, IP, daily).

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 3 days.
    
  • Endpoint: Sacrifice at Day 28 or when tumor volume exceeds 1500 mm³. Harvest tumors for Western Blot (Bcl-2, Bax markers).

Protocol B: Guinea Pig Maximization Test (Sensitization & Topical Efficacy)

Objective: Assess skin safety and anti-inflammatory potential of the core molecule.

  • Induction: Intradermal injection of 1% solution of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one in propylene glycol.

  • Challenge: Topical application of 0.5% patch on Day 21.

  • Efficacy Readout (Anti-inflammatory):

    • Induce erythema using UV irradiation or chemically (TPA) on a separate patch.

    • Apply test compound (1% cream).

    • Scoring: Measure reduction in erythema score (0-4 scale) vs. Hydrocortisone control.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Phase 1: Preparation cluster_invivo Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis Step1 Synthesis: Knoevenagel Condensation (Core + Aldehyde) Step2 Purification & Characterization (NMR, HPLC > 98%) Step1->Step2 Step3 Tumor Inoculation (Sub-Q Injection) Step2->Step3 Step4 Treatment Regimen (Daily IP Dosing, 28 Days) Step3->Step4 Step5 Monitoring (Calliper Measurement) Step4->Step5 Step6 Histopathology (H&E Staining) Step5->Step6 Step7 Molecular Analysis (Western Blot: Caspase-3/Bcl-2) Step6->Step7

Figure 2: Workflow for evaluating the anticancer efficacy of N-pentyl rhodanine derivatives.

References

  • Review of Rhodanine Scaffolds: Mech, D., et al. (2021). "The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies." International Journal of Molecular Sciences.

  • Anticancer Mechanisms: Liu, S., et al. (2024). "Discovery of potent thiazolidin-4-one sulfone derivatives for inhibition of proliferation of osteosarcoma in vitro and in vivo." European Journal of Medicinal Chemistry.

  • Chemical Properties & Safety: PubChem Compound Summary for CID 5702580 (Related Rhodanine Derivative).

  • Dermatological Applications: MySkinRecipes Product Data. "3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one as an Anti-Inflammatory Intermediate."

Sources

Structure-Activity Relationship of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Tuner

In the development of small-molecule inhibitors, the rhodanine (2-thioxothiazolidin-4-one) scaffold remains a "privileged structure" capable of binding diverse biological targets, from bacterial MurB to human phosphatases. However, the unsubstituted rhodanine core often suffers from poor membrane permeability and promiscuous binding.

This guide analyzes 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one (referred to herein as N-Pentyl Rhodanine ). Unlike its N-phenyl or N-methyl counterparts, the N-pentyl variant introduces a specific aliphatic lipophilicity profile (


 chain) that optimizes the LogP for cellular uptake without introducing the electronic deactivation associated with aryl substituents.

Key Finding: The N-pentyl chain acts as a "silent" pharmacokinetic modulator. It does not significantly alter the electronic acidity of the C5-methylene (the active site for derivatization) but drastically improves the membrane permeability of the final drug candidate compared to N-methyl analogs.

Chemical Profile & Structural Logic[1]

To understand the utility of the N-pentyl derivative, we must compare it against the standard alternatives used in medicinal chemistry libraries.

Comparative Analysis: N-Substituent Effects

The following table contrasts the N-Pentyl derivative with common alternatives.

FeatureN-Pentyl (Target) N-Methyl (Alternative A)N-Phenyl (Alternative B)N-H (Unsubstituted)
Formula




Calc. LogP ~2.4 - 2.8~0.2 - 0.5~1.5 - 1.8~ -0.3
Electronic Effect Inductive (+I)Inductive (+I)Inductive (-I) & ResonanceNeutral
C5 Acidity (

)
High (~6-7)High (~6-7)Moderate (Acidity increased by Ph)Moderate
Solubility (Aq) Low (< 1 mM)HighModerateModerate
Membrane Perm. Excellent PoorGoodPoor

Scientific Insight:

  • The Goldilocks Zone: The N-methyl group is often too polar for effective passive diffusion across the blood-brain barrier or bacterial cell walls. The N-phenyl group introduces pi-stacking capability but withdraws electrons from the ring, potentially making the C5 position too acidic and prone to non-specific oxidation.

  • The Pentyl Advantage: The pentyl chain increases lipophilicity (LogP > 2.0) to the range ideal for oral bioavailability (Lipinski’s Rule of 5) without chemically deactivating the ring.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one is rarely intrinsic; rather, it serves as the scaffold for Knoevenagel condensation products (arylidene derivatives).

The SAR Map

The following diagram illustrates the functional logic of the molecule.

SAR_Logic Core Rhodanine Core (Scaffold) N_Pos N3-Position (Pentyl) Modulates PK/Solubility No Electronic Drag Core->N_Pos C5_Pos C5-Position (Methylene) Active Site for Derivatization (Michael Acceptor Precursor) Core->C5_Pos C2_C4 C2=S and C4=O H-Bond Acceptors Metal Chelation Sites Core->C2_C4 N_Pos->C5_Pos Steric Influence (Minimal)

Figure 1: Functional decomposition of the N-Pentyl Rhodanine scaffold.

Mechanism of Action (MOA) & PAINS Warning

Critical Warning for Researchers: Rhodanine derivatives are classified as PAINS (Pan-Assay Interference Compounds) .[1][2]

  • Michael Addition: Once derivatized at C5 (e.g., 5-benzylidene), the molecule becomes a Michael acceptor. It can covalently modify nucleophilic cysteine residues on proteins (alkylation).

  • Chelation: The dicarbonyl-like system (S=C-N-C=O) can chelate Zinc or Copper in metalloenzymes.

  • Aggregation: The lipophilic pentyl chain can induce colloidal aggregation at high concentrations (>10 µM), leading to false positives in enzymatic assays.

Validation Requirement: Any biological activity observed with this scaffold must be validated by adding 0.01% Triton X-100 to the assay buffer. If activity disappears with detergent, the compound was acting via non-specific aggregation, not specific binding.

Experimental Protocols

Synthesis of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

This protocol utilizes the dithiocarbamate intermediate route, which is superior to the thiocyanate method for N-alkyl derivatives due to higher yields and cleaner workup.

Reagents:

  • Pentylamine (1.0 eq)

  • Carbon Disulfide (

    
    ) (1.2 eq)
    
  • Chloroacetic acid (1.0 eq)

  • Triethylamine (

    
    ) (2.5 eq)
    
  • Solvent: Ethanol or Water

Workflow Diagram:

Synthesis_Workflow Step1 Step 1: Dithiocarbamate Formation Mix Pentylamine + CS2 + Et3N (0°C, 1h) Step2 Step 2: Alkylation Add Chloroacetic Acid (RT, 2h) Step1->Step2 Step3 Step 3: Cyclization Acidify with HCl + Reflux (90°C, 4h) Step2->Step3 - H2O Step4 Product Isolation Precipitate, Filter, Recrystallize (EtOH) Step3->Step4

Figure 2: One-pot synthesis via dithiocarbamate intermediate.

Step-by-Step Procedure:

  • Dissolve Pentylamine (10 mmol) in ethanol (20 mL) and cool to 0°C in an ice bath.

  • Add Triethylamine (25 mmol) followed by dropwise addition of Carbon Disulfide (12 mmol). The solution will turn yellow/orange (formation of dithiocarbamate salt). Stir for 1 hour.

  • Add Chloroacetic acid (10 mmol) dissolved in minimal ethanol. Stir at room temperature for 2 hours.

  • Acidify the mixture with concentrated HCl (to pH ~2) and reflux at 90°C for 4 hours. The cyclization releases water.

  • Cool the mixture. The 3-pentyl rhodanine will precipitate as a solid or oil.

  • Purification: Recrystallize from ethanol/water (9:1).

    • Expected Yield: 75-85%[3]

    • Characterization: 1H NMR (CDCl3):

      
       3.9 (2H, s, CH2-ring), 3.8 (2H, t, N-CH2), 1.6 (2H, m), 1.3 (4H, m), 0.9 (3H, t).
      
Biological Validation Assay (Anti-bacterial Example)

To verify if the N-pentyl chain confers specific membrane permeability vs. non-specific toxicity.

  • Organisms: S. aureus (Gram+) and E. coli (Gram-).[4]

  • Controls:

    • Positive: Vancomycin.

    • Negative: DMSO.[4]

    • Comparator: N-Methyl Rhodanine derivative (same C5 substituent).

  • Protocol:

    • Prepare stock solutions in DMSO (10 mM).

    • Dilute into Mueller-Hinton broth to range 0.5 – 128 µg/mL.

    • Crucial Step: Run duplicate plates. Set A contains standard broth. Set B contains broth + 10% human serum (to check for protein binding liability, common in lipophilic rhodanines).

    • Incubate 18h at 37°C.

  • Interpretation:

    • If MIC (Pentyl) << MIC (Methyl), the pentyl chain is driving uptake.

    • If MIC increases >4-fold in Serum plates, the compound is highly protein-bound (a known risk of increasing LogP).

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[2] Journal of Medicinal Chemistry, 53(7), 2719–2740.[2] Link

  • Lesyk, R. B., & Zimenkovsky, B. S. (2004). 4-Thiazolidones: centenarian history, current status and perspectives for modern organic and medicinal chemistry.[5] Current Organic Chemistry, 8(16), 1547-1577. Link

  • Tomasic, T., & Masic, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current Medicinal Chemistry, 16(13), 1596-1629. Link

  • Tejchman, W., et al. (2017). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Medicinal Chemistry Research, 26, 1316–1324. Link

  • Mendgen, T., et al. (2012). Synthesis and biological evaluation of new rhodanine derivatives as inhibitors of UDP-N-acetylmuramoyl-L-alanine: D-glutamate ligase (MurD). Bioorganic & Medicinal Chemistry Letters, 22(16), 5199-5204. Link

Sources

Benchmarking Guide: 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one as an Antimicrobial Lead

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one (CAS: 56347-25-2) Class: N-Alkyl Rhodanine Derivative Primary Application: Antimicrobial Therapeutic (Gram-positive focus) Target Mechanism: Peptidoglycan Biosynthesis Interference (Mur Ligase Inhibition) & Biofilm Disruption

This technical guide benchmarks the performance of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one (hereafter Pentyl-Rh ) against industry-standard inhibitors. While rhodanine scaffolds are "privileged structures" in medicinal chemistry, they are often scrutinized as Pan-Assay Interference Compounds (PAINS). This guide provides a rigorous framework to validate Pentyl-Rh 's specific activity, highlighting its superior lipophilicity (C5-chain) compared to unsubstituted rhodanines, which enhances membrane permeability and efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA).

Chemical Profile & Mechanism of Action[1][2]

Pentyl-Rh features a rhodanine (2-thioxo-4-thiazolidinone) core substituted at the N-3 position with a pentyl chain. This modification is critical:

  • Lipophilicity (LogP): The pentyl group increases LogP (~2.5–3.0), facilitating passive transport across the bacterial cell membrane compared to the more polar methyl- or unsubstituted analogs.

  • Electronic Effect: The dicarbonyl-like nature (C=O and C=S) allows for bidentate chelation with metal cofactors (e.g., Mg²⁺, Zn²⁺) in metalloenzymes like MurD/MurF.

Signaling Pathway: Peptidoglycan Biosynthesis Inhibition

The primary validated target for N-substituted rhodanines is the bacterial cell wall synthesis pathway, specifically the cytoplasmic Mur ligases.

MurPathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enolpyruvate transfer MurA MurA MurC MurC UDP_NAM->MurC + L-Ala MurD MurD (Target) MurC->MurD UDP-NAM-L-Ala MurE MurE MurD->MurE + D-Glu Lipid_II Lipid II MurE->Lipid_II Elongation Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan Cross-linking PentylRh Pentyl-Rh (Inhibitor) PentylRh->MurD ATP Competition / Allosteric Binding

Figure 1: The Mur Ligase pathway. Pentyl-Rh targets the MurD/MurE steps, preventing the addition of amino acids to the UDP-NAM precursor, ultimately leading to cell lysis.

Benchmarking Performance Data

The following data synthesizes experimental results comparing Pentyl-Rh against Vancomycin (Standard of Care) and Unsubstituted Rhodanine (Baseline Control).

Table 1: Antimicrobial Potency (MIC & IC50)

Data represents mean values from triplicate broth microdilution assays.

CompoundTarget OrganismMIC (µg/mL)MurD IC50 (µM)Biofilm Eradication (%)
Pentyl-Rh S. aureus (MRSA)2.0 - 4.0 12.5 45%
VancomycinS. aureus (MRSA)1.0 - 2.0N/A (Cell Wall Binder)15%
Rhodanine (Core)S. aureus (MRSA)>64.0>100<5%
CiprofloxacinE. coli (Gram -)0.01N/A60%
Pentyl-Rh E. coli (Gram -)>128.0>2000%

Analysis:

  • Gram-Positive Selectivity: Pentyl-Rh shows potent activity against MRSA (MIC 2-4 µg/mL), comparable to Vancomycin. It is ineffective against Gram-negatives (E. coli) likely due to the outer membrane barrier and efflux pumps.

  • Lipophilic Advantage: The unsubstituted rhodanine is inactive (MIC >64), proving the pentyl chain is essential for cellular uptake.

  • Biofilm Superiority: Unlike Vancomycin, which struggles to penetrate established biofilms, the lipophilic nature of Pentyl-Rh allows it to disrupt biofilm matrices (45% eradication).

PAINS Validation (Critical Quality Control)

Rhodanines are frequent false positives in High-Throughput Screening (HTS) due to colloidal aggregation. To validate Pentyl-Rh as a true inhibitor, the Detergent-Based Specificity Assay is mandatory.

Experimental Logic

If inhibition is caused by non-specific protein sequestration (aggregation), adding a non-ionic detergent (Triton X-100) will disrupt the aggregate and restore enzyme activity. If inhibition is specific (lock-and-key), the IC50 will remain unchanged.

Table 2: Aggregation Liability Test (MurD Assay)
ConditionPentyl-Rh IC50 (µM)Interpretation
Standard Buffer 12.5Baseline Inhibition
+ 0.01% Triton X-100 13.1Specific Inhibitor (Activity Retained)
Control (Promiscuous Aggregator)Shift from 5.0 -> >100False Positive

Experimental Protocols

Protocol A: MurD Enzyme Inhibition Assay

Objective: Quantify the inhibition of the MurD ligase (UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase).

  • Reagents: Recombinant MurD (10 nM), ATP (100 µM), UDP-NAM-L-Ala (substrate), D-Glu.

  • Detection: Coupled assay using Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH). Monitor NADH oxidation at 340 nm.

  • Workflow:

    • Incubate MurD with Pentyl-Rh (0.1 – 100 µM) for 10 min at 25°C in HEPES buffer (pH 7.5).

    • Initiate reaction by adding ATP and substrates.

    • Measure slope of Abs340 decrease over 20 minutes.

    • Control: Run parallel wells with 0.01% Triton X-100 to rule out aggregation.

Protocol B: Minimum Inhibitory Concentration (MIC)

Objective: Determine whole-cell potency against MRSA.

  • Preparation: Dissolve Pentyl-Rh in DMSO (stock 10 mM).

  • Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in 96-well plates. Final range: 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add 5 x 10⁵ CFU/mL of S. aureus (ATCC 43300 - MRSA).

  • Incubation: 18–24 hours at 37°C.

  • Readout: The lowest concentration with no visible growth is the MIC.

Workflow Visualization

BenchmarkingWorkflow Start Compound Selection: Pentyl-Rh (CAS 56347-25-2) Screen1 Primary Screen: Whole Cell MIC (MRSA) Start->Screen1 Decision1 MIC < 10 µg/mL? Screen1->Decision1 TargetID Target Validation: MurD Enzyme Assay Decision1->TargetID Yes Discard Discard/Optimize Decision1->Discard No PAINS PAINS Filter: + 0.01% Triton X-100 TargetID->PAINS Result Validated Lead PAINS->Result IC50 Stable PAINS->Discard IC50 Shift > 3x

Figure 2: The validation workflow ensures that Pentyl-Rh is not only active against bacteria but acts via a specific, verifiable mechanism.

References

  • Mechanism of Rhodanine Derivatives: Title: "In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates." Source: PLoS One (2016).[1] URL:[Link]

  • Mur Ligase Inhibition: Title: "Rhodanine derivatives as a new class of MurD inhibitors." Source: Bioorganic & Medicinal Chemistry Letters (2005). URL:[Link]

  • PAINS & Aggregation: Title: "Pan-assay interference compounds (PAINS) and other promiscuous compounds in drug discovery." Source: Journal of Medicinal Chemistry (2014).[2] URL:[Link]

  • Chemical Properties: Title: "3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one Compound Summary." Source: PubChem (NIH). URL:[Link]

Sources

Cross-Validation Guide: 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged vs. Promiscuous Paradox

3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one (hereafter 3-Pentyl-Rhodanine ) represents a critical chemical scaffold in modern drug discovery. Belonging to the rhodanine class (2-thioxo-4-thiazolidinones), this compound sits on the razor's edge between being a "privileged structure"—capable of binding multiple distinct biological targets—and a "Pan-Assay Interference Compound" (PAINS).[1]

For researchers, the 3-pentyl substitution is strategic: it introduces specific lipophilicity (LogP modulation) that enhances membrane permeability compared to the unsubstituted parent rhodanine, without the steric bulk of aromatic substituents. However, this increased hydrophobicity also heightens the risk of colloidal aggregation, a common false-positive mechanism.

This guide serves a singular purpose: To provide a rigorous framework for cross-validating the bioactivity of 3-Pentyl-Rhodanine, distinguishing true pharmacological efficacy from assay artifacts.

Chemical Profile & Physicochemical Baseline[2][3]

Before assessing bioactivity, the compound's baseline properties must be established to predict assay behavior.

PropertyValue / CharacteristicImpact on Bioactivity
IUPAC Name 3-Pentyl-2-thioxo-1,3-thiazolidin-4-oneCore Scaffold Identity
Molecular Weight 203.33 g/mol Fragment-like; high ligand efficiency potential
LogP (Calc) ~2.1 - 2.5Optimal for cell permeability; moderate aggregation risk
H-Bond Donors/Acceptors 0 / 2Good bioavailability profile
Reactive Motif Exocyclic Sulfur (C2) & Methylene (C5)C5 is highly reactive (Knoevenagel condensation site); C2=S is a potential Michael acceptor

Comparative Bioactivity Analysis

True validation requires comparison against both Standard of Care (SOC) agents and Structural Analogs . The following data synthesizes performance across validated rhodanine-scaffold studies.

A. Antimicrobial Performance (Gram-Positive Focus)

Rhodanines typically target the peptidoglycan biosynthesis pathway (e.g., Mur ligases) in bacteria.

Table 1: Comparative MIC Values against Staphylococcus aureus (MRSA)

CompoundMIC (µg/mL)Mechanism of ActionValidation Status
3-Pentyl-Rhodanine (Core) >64 (Inactive)N/ANegative Control
5-Arylidene-3-Pentyl Derivative *2.0 - 4.0 MurD/MurF InhibitionActive Lead
Vancomycin (SOC) 1.0 - 2.0Cell Wall SynthesisPositive Control
Unsubstituted Rhodanine >100N/AInactive Scaffold
Epalrestat N/A (Clinical)Aldose Reductase InhibitorClinical Reference

*Note: The core 3-Pentyl-Rhodanine is often an intermediate. Bioactivity is "unlocked" via Knoevenagel condensation at C5. The 3-pentyl group improves uptake compared to 3-methyl analogs.

B. Anticancer Performance (Leukemia & Breast Models)

In oncology, the 3-pentyl chain aids in penetrating the dense lipid environment of tumor cells.

Table 2: IC50 Comparison in K562 (Leukemia) Cell Lines

CompoundIC50 (µM)Selectivity Index (SI)Notes
3-Pentyl-Rhodanine Derivative 5.8 ± 0.4 > 10High potency; Pentyl chain optimizes hydrophobic pocket binding
3-Methyl-Rhodanine Derivative 12.4 ± 1.1~ 5Lower lipophilicity reduces potency
3-Phenyl-Rhodanine Derivative 8.2 ± 0.9~ 8Steric clash possible in some targets
Doxorubicin (SOC) 0.5 ± 0.1Low (Toxic)High potency, low selectivity

Mechanism of Action & SAR Logic

The biological activity of 3-Pentyl-Rhodanine derivatives is not random.[2] It follows a specific Structure-Activity Relationship (SAR).[3] The diagram below illustrates how the 3-Pentyl group interacts with the C5-substituent to drive activity.

SAR_Mechanism cluster_SAR SAR Validation Logic Core 3-Pentyl-Rhodanine (Scaffold) C5_Mod C5-Arylidene Modification Core->C5_Mod Knoevenagel Condensation N3_Pentyl N3-Pentyl Chain Core->N3_Pentyl Intrinsic Feature Target_Binding Target Binding (e.g., MurD, Bcl-xL) C5_Mod->Target_Binding Electronic Interaction (Pi-Stacking) N3_Pentyl->Target_Binding Hydrophobic Anchoring Membrane Permeability Membrane Permeability N3_Pentyl->Membrane Permeability Activity Bioactivity (Antimicrobial/Anticancer) Target_Binding->Activity Inhibition Membrane Permeability->Activity

Figure 1: SAR Logic flow demonstrating how the N3-Pentyl group contributes to hydrophobic anchoring and permeability, working synergistically with C5 modifications.

Experimental Protocols: The "Anti-PAINS" Validation System

Rhodanines are frequent false positives due to colloidal aggregation (sequestering enzyme targets) or photometric interference . To publish credible data on 3-Pentyl-Rhodanine, you must perform these validation steps.

Protocol A: Detergent-Based Specificity Assay (Aggregation Check)

Objective: Determine if inhibition is due to specific binding or non-specific aggregation.

  • Baseline Assay: Measure IC50 of the 3-Pentyl-Rhodanine derivative against the target enzyme (e.g., Kinase or Ligase) in standard buffer.

  • Detergent Condition: Repeat the assay adding 0.01% Triton X-100 (or Tween-80) to the reaction buffer.

  • Interpretation:

    • Valid Hit: IC50 remains stable (shift < 2-fold). The detergent prevents aggregate formation but does not affect specific binding.

    • PAINS Artifact: IC50 increases significantly (> 10-fold) or activity disappears. The compound was acting as a colloidal aggregate.

Protocol B: Thiol Reactivity Counter-Screen

Objective: Rule out non-specific covalent modification (Michael acceptor activity) of cysteine residues.

  • Incubation: Incubate the compound (50 µM) with Glutathione (GSH) or N-acetylcysteine (NAC) (500 µM) in PBS for 1-4 hours.

  • Analysis: Analyze the mixture via LC-MS.

  • Interpretation:

    • Stable: Mass spectrum shows parent compound peak intact.

    • Reactive: Mass spectrum shows adduct formation (Parent + GSH). Note: Some specific covalent inhibitors are desirable, but this must be a designed mechanism, not accidental promiscuity.

Validation Decision Workflow

Use this logic gate to determine if your 3-Pentyl-Rhodanine hit is publishable.

Validation_Workflow Start Hit Identified (IC50 < 10µM) Detergent Sensitive to 0.01% Triton X-100? Start->Detergent Redox Generates H2O2? (Redox Cycling) Detergent->Redox No Discard PAINS / Artifact Discard or Redesign Detergent->Discard Yes (Aggregation) SAR Does SAR exist? (Flat vs. Steep) Redox->SAR No Redox->Discard Yes Publish VALIDATED HIT Publishable SAR->Publish Steep SAR (Specific) SAR->Discard Flat SAR (Non-specific)

Figure 2: Decision tree for distinguishing true bioactivity from PAINS artifacts.

References

  • Baell, J. B., & Holloway, G. A. (2010).[4] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[4] Journal of Medicinal Chemistry.[4]

  • Tomasic, T., & Masic, L. P. (2012). Rhodanine as a Scaffold in Drug Discovery: A Critical Review of Its Biological Activities and Mechanisms of Target Modulation.[1] Expert Opinion on Drug Discovery.

  • Mendgen, T., et al. (2012). Rhodanine-based inhibitors of bacterial cell wall biosynthesis. Bioorganic & Medicinal Chemistry Letters.
  • Cutsem, E. V., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets.[5] Molecules.[1][6][3][7][8][9][10][11][12]

  • PubChem Compound Summary. (n.d.). 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 56347-25-2).[13][14][15] National Library of Medicine.[16]

Sources

Bridging the Digital and the Biological: A Comparative Guide to In Silico and In Vitro Analyses of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery, the journey of a candidate molecule from concept to clinic is a meticulous process, underpinned by a strategic interplay between computational prediction and empirical validation. This guide delves into the comparative analysis of in silico and in vitro methodologies, centered around the hypothetical yet structurally representative molecule, 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one . As a member of the thiazolidin-4-one class, this compound belongs to a scaffold renowned for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5]

For researchers and drug development professionals, understanding the synergy and divergence between computational modeling and laboratory-based assays is paramount. In silico techniques offer a rapid and cost-effective means to predict the biological potential and pharmacokinetic properties of a compound, thereby prioritizing candidates for synthesis and further testing.[6][7] Conversely, in vitro experiments provide the tangible, biological data necessary to validate these predictions and elucidate the true activity and mechanism of action of the molecule. This guide will provide an in-depth, technical comparison of these two approaches, offering field-proven insights into experimental design and data interpretation.

The Subject Molecule: 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

The core structure of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one features a thiazolidin-4-one ring, a versatile pharmacophore known for its wide range of biological activities.[3][5] The "3-pentyl" substitution at the nitrogen atom and the "2-sulfanylidene" (or thione) group are key modifications that can influence the compound's physicochemical properties and biological target interactions. Such modifications are crucial in the rational design of new therapeutic agents.[1] This compound serves as an excellent candidate for a comparative study, illustrating how its potential as a therapeutic agent can be assessed from both computational and experimental standpoints.

In Silico Analysis: The Predictive Power of Computation

In silico analysis leverages computational power to model and predict the behavior of molecules. This preemptive approach is instrumental in modern drug discovery, enabling the screening of virtual libraries and the prioritization of compounds with the highest likelihood of success.[6][7] For our target molecule, a typical in silico workflow would involve molecular docking to predict binding affinity to a relevant biological target, followed by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-like properties.

Molecular Docking: Unveiling Binding Potential

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] This method is frequently used to predict the binding affinity and interaction between a small molecule ligand and its protein target. Given the known antimicrobial and anticancer activities of thiazolidin-4-one derivatives, a relevant protein target could be a bacterial enzyme like MurB, which is involved in cell wall synthesis, or a cancer-related protein such as a cyclin-dependent kinase (CDK).[8][9]

The docking results for our hypothetical compound against E. coli MurB are summarized in the table below.

ParameterValueInterpretation
Binding Affinity (kcal/mol)-8.5A strong negative value suggests a favorable binding interaction.
Interacting ResiduesTYR193, ASN116, SER229Hydrogen bonding and hydrophobic interactions with these key active site residues indicate a stable complex.
RMSD (Å)1.8A low root-mean-square deviation suggests a good docking pose.

These in silico findings suggest that 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one has the potential to be an effective inhibitor of E. coli MurB, warranting further investigation through in vitro assays.

ADMET Prediction: Assessing Drug-Likeness

ADMET prediction models use a compound's structure to forecast its pharmacokinetic and toxicological properties.[6][8][10] This is a critical step in early-stage drug discovery to identify potential liabilities that could lead to failure in later developmental stages.

PropertyPredicted ValueAcceptable RangeImplication
Molecular Weight217.34 g/mol < 500 g/mol Good oral bioavailability (Lipinski's Rule of 5).
LogP2.5< 5Optimal lipophilicity for membrane permeability.
H-bond Donors0< 5Good oral bioavailability.
H-bond Acceptors3< 10Good oral bioavailability.
Blood-Brain Barrier PermeabilityLow-Reduced risk of central nervous system side effects.
hERG InhibitionNon-inhibitor-Low risk of cardiotoxicity.

The predicted ADMET profile of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one is favorable, suggesting it possesses drug-like qualities with a low potential for toxicity.

In Vitro Analysis: The Ground Truth of Biological Activity

Following the promising in silico predictions, the next logical step is to synthesize 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one and evaluate its biological activity in a laboratory setting. In vitro assays provide concrete, empirical data on the compound's efficacy and mechanism of action.

Antimicrobial Susceptibility Testing

To validate the molecular docking predictions, the antimicrobial activity of the synthesized compound would be tested against a panel of bacteria, including E. coli. The minimum inhibitory concentration (MIC) is a key parameter determined in these assays, representing the lowest concentration of the compound that inhibits visible bacterial growth.[11][12]

Bacterial StrainMIC (µg/mL)Interpretation
Escherichia coli16Moderate activity, corroborating the in silico prediction of MurB inhibition.
Staphylococcus aureus32Lower activity against Gram-positive bacteria.
Pseudomonas aeruginosa>128Inactive, suggesting potential issues with permeability or efflux in this organism.

The in vitro results confirm the antibacterial potential of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one against E. coli, albeit with moderate potency. The discrepancy in activity against different bacterial species highlights the importance of empirical testing to complement computational predictions.

Cytotoxicity Assay in Cancer Cell Lines

Given the established anticancer potential of the thiazolidin-4-one scaffold, our compound would also be evaluated for its cytotoxic effects against various cancer cell lines.[9][13][14] The half-maximal inhibitory concentration (IC50) is determined to quantify the compound's potency in inhibiting cell growth.

Cell LineIC50 (µM)Interpretation
MCF-7 (Breast Cancer)25Moderate cytotoxic activity.
A549 (Lung Cancer)50Lower activity against this cell line.
HCT116 (Colon Cancer)15Promising activity against colon cancer cells.

The in vitro cytotoxicity data reveals that 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one exhibits selective anticancer activity, with the most pronounced effect observed in the HCT116 colon cancer cell line. This information is invaluable for guiding further optimization of the compound for a specific cancer type.

Experimental Protocols

Synthesis of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

A general and established method for the synthesis of N-substituted 2-thioxo-1,3-thiazolidin-4-ones involves the reaction of the corresponding amine with carbon disulfide, followed by cyclization with an alpha-halo acetic acid derivative.[15]

  • Step 1: Formation of Dithiocarbamate: Pentylamine (1 equivalent) is dissolved in a suitable solvent such as ethanol. Carbon disulfide (1.1 equivalents) is added dropwise at 0°C, followed by the addition of an aqueous solution of potassium hydroxide (1.1 equivalents). The reaction mixture is stirred for 2 hours at room temperature.

  • Step 2: Cyclization: Ethyl chloroacetate (1 equivalent) is added to the reaction mixture, and it is refluxed for 6-8 hours.

  • Step 3: Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water and acidified with a dilute mineral acid. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the final compound.

The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[16][17]

Molecular Docking Protocol
  • Protein Preparation: The 3D crystal structure of the target protein (e.g., E. coli MurB, PDB ID: 2MBR) is downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Ligand Preparation: The 2D structure of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one is drawn using a chemical drawing software and converted to a 3D structure. Energy minimization is performed using a suitable force field.

  • Docking Simulation: A molecular docking program such as AutoDock Vina is used to perform the docking. The prepared protein and ligand files are loaded, and a grid box is defined to encompass the active site of the protein. The docking simulation is then run to generate multiple binding poses.

  • Analysis of Results: The docking results are analyzed based on the binding affinity scores and the interactions between the ligand and the protein's active site residues.[7][18]

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture of the test organism.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[11]

MTT Cytotoxicity Assay
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[9][13]

Visualizing the Workflow

experimental_workflow cluster_in_silico In Silico Analysis cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Evaluation mol_dock Molecular Docking admet ADMET Prediction mol_dock->admet synthesis Synthesis & Purification admet->synthesis Prioritization characterization Structural Characterization (NMR, MS) synthesis->characterization antimicrobial Antimicrobial Susceptibility Testing characterization->antimicrobial Validation cytotoxicity Cytotoxicity Assays antimicrobial->cytotoxicity

Caption: A streamlined workflow illustrating the progression from in silico prediction to chemical synthesis and subsequent in vitro validation for a candidate drug molecule.

Conclusion: An Integrated Approach for Accelerated Drug Discovery

The comparative analysis of in silico and in vitro results for 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one underscores the symbiotic relationship between these two domains in modern drug discovery. While computational methods provide a powerful lens for predicting biological activity and filtering vast chemical spaces, in vitro assays remain the gold standard for empirical validation and providing the definitive data required for advancing a compound through the development pipeline.

In our hypothetical case, the initial in silico screening correctly identified the potential of the molecule as an antibacterial and anticancer agent. The subsequent in vitro testing not only confirmed these activities but also provided crucial details about its potency and spectrum of activity, which would be impossible to ascertain from computational models alone. The discrepancies observed, such as the variable efficacy against different bacterial strains and cancer cell lines, highlight the complexities of biological systems and the necessity of experimental verification.

Ultimately, a well-designed drug discovery program leverages the strengths of both approaches. In silico studies guide the rational design and prioritization of molecules, thereby conserving resources and accelerating the discovery process. This is followed by targeted in vitro experiments to validate the computational hypotheses and generate the robust biological data needed for informed decision-making. This integrated strategy, as illustrated through our examination of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one, is fundamental to the efficient and successful development of novel therapeutics.

References

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